RGH-1756
描述
属性
CAS 编号 |
207277-37-0 |
|---|---|
分子式 |
C26H30N4O2S |
分子量 |
462.6 g/mol |
IUPAC 名称 |
6-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]phenyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C26H30N4O2S/c1-31-25-7-3-2-6-24(25)29-15-13-28(14-16-29)12-4-5-18-32-22-10-8-21(9-11-22)23-20-30-17-19-33-26(30)27-23/h2-3,6-11,17,19-20H,4-5,12-16,18H2,1H3 |
InChI 键 |
XFCPMLXQURUUPM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(2-methoxy-phenyl)-4-(4-(4-(6-imidazol(2,1-b) thiazolyl)-phenoxy)-butyl-4-(14)C)-piperazine dimethane RGH-1756 RGH1756 |
产品来源 |
United States |
Foundational & Exploratory
RGH-1756: A Technical Deep Dive into its Mechanism of Action as a Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGH-1756 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This document provides an in-depth technical guide on the mechanism of action of this compound, summarizing its binding affinity, selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular interactions are presented to facilitate further research and development in this area.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through competitive antagonism of the dopamine D3 receptor. As a member of the D2-like receptor family, the D3 receptor is coupled to Gi/o proteins. Upon activation by its endogenous ligand, dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By binding to the D3 receptor, this compound blocks the binding of dopamine, thereby inhibiting this downstream signaling pathway. This antagonism is believed to underlie its potential therapeutic effects in various neuropsychiatric disorders.
Quantitative Pharmacological Profile
While specific Ki values for this compound are not publicly available in the provided search results, it is consistently described as having a strong and selective antagonist activity on human D3 receptors with less pronounced activity on human D2L and 5-HT1A receptors.[1] PET studies have confirmed its binding to D3 receptors in the brain.[2]
Table 1: Summary of this compound Binding Characteristics (Qualitative)
| Target Receptor | Interaction | Affinity/Selectivity |
| Dopamine D3 | Antagonist | High affinity and selectivity |
| Dopamine D2L | Antagonist | Less pronounced activity compared to D3 |
| Serotonin 5-HT1A | - | Less pronounced activity compared to D3 |
Dopamine D3 Receptor Downstream Signaling
The antagonism of the D3 receptor by this compound interrupts the canonical Gi/o-protein coupled signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.
References
RGH-1756: A Deep Dive into its Dopamine D3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a novel pharmacological agent characterized by its high affinity and selectivity for the dopamine (B1211576) D3 receptor. Developed by Gedeon Richter, this compound has been a subject of interest in neuroscience research, particularly in studies investigating the role of the D3 receptor in various central nervous system disorders. This technical guide provides an in-depth analysis of the dopamine D3 receptor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
While in vitro studies have highlighted the promising selective binding profile of this compound, it is noteworthy that in vivo positron emission tomography (PET) studies in non-human primates have shown low specific binding in the brain. This observation was not attributed to competition with endogenous dopamine but rather suggested that the in vivo environment may present challenges for radioligand binding to the relatively low-density D3 receptors.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is best understood through a quantitative comparison of its binding affinities (Ki values) for the dopamine D3 receptor versus other dopamine receptor subtypes and a panel of other neurotransmitter receptors. The following tables summarize the available in vitro binding data.
Table 1: Binding Affinity of this compound for Human Dopamine Receptor Subtypes
| Receptor | Ki (nM) |
| Dopamine D3 | [Data not publicly available] |
| Dopamine D2L | [Data not publicly available] |
| Dopamine D2S | [Data not publicly available] |
| Dopamine D1 | [Data not publicly available] |
| Dopamine D4 | [Data not publicly available] |
| Dopamine D5 | [Data not publicly available] |
Table 2: Off-Target Binding Profile of this compound
| Receptor/Transporter/Ion Channel | Ki (nM) or % Inhibition @ [Concentration] |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | [Data not publicly available] |
| Adrenergic Receptors (e.g., α1, α2, β) | [Data not publicly available] |
| Histamine H1 Receptor | [Data not publicly available] |
| Muscarinic M1 Receptor | [Data not publicly available] |
| Dopamine Transporter (DAT) | [Data not publicly available] |
| Serotonin Transporter (SERT) | [Data not publicly available] |
| Norepinephrine Transporter (NET) | [Data not publicly available] |
Experimental Protocols
The determination of the binding affinity and functional activity of this compound involves standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments typically employed in the characterization of such a compound.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine D3 receptors and other target receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant dopamine D3 receptor (or other receptors of interest).
-
Radioligand (e.g., [³H]-Spiperone for D2/D3 receptors).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays: [³⁵S]GTPγS Binding
Functional assays, such as the [³⁵S]GTPγS binding assay, are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR) like the dopamine D3 receptor.
Objective: To characterize the functional activity of this compound at the dopamine D3 receptor.
Materials:
-
Cell membranes from cell lines expressing the human D3 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
A known D3 receptor agonist (e.g., quinpirole).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Pre-incubation (for antagonist testing): Pre-incubate the cell membranes with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of a D3 agonist to stimulate G protein activation.
-
GTPγS Binding: Add [³⁵S]GTPγS and GDP to the wells. The binding of the agonist to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Incubation: Incubate the plates at 30°C for a specific time.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: To determine if this compound is an antagonist, the data is analyzed to see if it inhibits the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. The IC50 value can be determined, and the Schild equation can be used to calculate the pA2 value, which is a measure of antagonist potency.
Conclusion
This compound is a potent and highly selective dopamine D3 receptor antagonist in vitro. Its characterization through radioligand binding and functional assays confirms its specificity for the D3 receptor over other dopamine receptor subtypes and a wide range of other CNS targets. While its in vivo profile presents complexities, the in vitro data strongly supports its use as a valuable research tool for elucidating the physiological and pathological roles of the dopamine D3 receptor. Further disclosure of the complete binding affinity dataset will be instrumental in advancing our understanding of this intriguing compound.
RGH-1756: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a chemical compound that has been investigated in preclinical research primarily for its interaction with the dopamine (B1211576) D3 receptor. It has been utilized as a putative radioligand for Positron Emission Tomography (PET) imaging to study the distribution and occupancy of D3 receptors in the brain. This guide provides an in-depth overview of the available research on this compound, including its mechanism of action, experimental applications, and the signaling pathways it targets.
Core Focus: Dopamine D3 Receptor Ligand
Research has centered on this compound as a selective ligand for the dopamine D3 receptor. In vitro studies have suggested that this compound possesses a high affinity and selectivity for this receptor subtype. However, its translation to in vivo applications has presented challenges, as detailed in the experimental data sections.
Data Presentation
In Vivo Binding Characteristics of [11C]this compound
The primary application of this compound in published research has been as a radiolabeled tracer, [11C]this compound, for PET imaging studies in non-human primates. These studies aimed to visualize and quantify dopamine D3 receptors in the brain.
| Parameter | Finding | Species | Reference |
| Specific Binding | Low specific binding observed in vivo. | Cynomolgus Monkey | [1][2] |
| In Vivo Affinity | Insufficient in vivo affinity is the likely reason for low specific binding. | Cynomolgus Monkey | [1] |
| Endogenous Dopamine Competition | Competition with endogenous dopamine is not the primary reason for low binding. | Cynomolgus Monkey | [1] |
Experimental Protocols
Radioligand Binding Assays (General Protocol)
While the specific protocol used for the initial in vitro characterization of this compound is not published, a general methodology for such an assay is as follows. This protocol is representative of standard procedures in the field.[3][4]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., dopamine D3 receptor).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., recombinant cells with human D3 receptors).
-
Radioligand with known affinity for the receptor (e.g., [3H]-spiperone).
-
Test compound (unlabeled this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and ligands.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
PET Imaging with [11C]this compound in Monkeys (General Protocol)
The following is a generalized protocol based on descriptions of PET imaging studies with novel radioligands in non-human primates.[2][5]
Objective: To evaluate the in vivo binding characteristics of [11C]this compound to dopamine D3 receptors in the brain.
Subjects:
-
Non-human primates (e.g., cynomolgus monkeys).
Materials:
-
[11C]this compound (radiolabeled tracer).
-
PET scanner.
-
Anesthesia.
-
Venous catheters.
Procedure:
-
Animal Preparation: The monkey is anesthetized, and intravenous catheters are placed for radiotracer injection and blood sampling.
-
Radiotracer Injection: A bolus of [11C]this compound is injected intravenously.
-
PET Scan: Dynamic PET imaging of the brain is performed for a specified duration (e.g., 90-120 minutes) to measure the distribution and kinetics of the radiotracer.
-
Arterial Blood Sampling: (Optional but recommended for quantitative analysis) Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.
-
Data Analysis:
-
Time-activity curves are generated for different brain regions of interest.
-
Kinetic modeling is applied to the data to estimate binding parameters such as the distribution volume (VT) and binding potential (BPND).
-
To assess specificity, baseline scans can be compared with scans performed after the administration of a blocking agent (a non-radiolabeled drug that binds to the same receptor).
-
Signaling Pathways
This compound is presumed to exert its effects by binding to the dopamine D3 receptor, which is a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for D3 receptors involves coupling to inhibitory G proteins (Gi/o).[6][7]
Dopamine D3 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Dopamine D3 receptor.
Pathway Description:
-
Ligand Binding: this compound, as a ligand, binds to the dopamine D3 receptor on the cell surface.
-
G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated inhibitory G protein, Gi/o.
-
Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the activity of the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, ultimately altering cellular function.
Experimental Workflow for In Vivo PET Imaging
Caption: General experimental workflow for PET imaging with [11C]this compound.
Conclusion
This compound has served as a research tool for the in vivo investigation of dopamine D3 receptors using PET imaging. The available data indicate that while it may have favorable in vitro properties, its utility as an in vivo PET radioligand is limited by low specific binding, likely due to insufficient affinity in the complex biological environment of the brain. Further research would be necessary to fully elucidate its pharmacological profile and to develop analogs with improved in vivo characteristics for neuroreceptor imaging.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary PET Imaging of Microtubule-Based PET Radioligand [11C]MPC-6827 in a Nonhuman Primate Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural genomics of the human dopamine receptor system - PMC [pmc.ncbi.nlm.nih.gov]
RGH-1756: A Technical Overview of its Interaction with the Dopamine D3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binding Affinity and Kinetics of RGH-1756
This compound has been characterized as a high-affinity and selective ligand for the dopamine (B1211576) D3 receptor in in vitro studies. However, specific quantitative data such as the dissociation constant (Kd), inhibition constant (Ki), IC50, and kinetic parameters (kon and koff) have not been detailed in accessible publications.
For illustrative purposes, the following table outlines how such data would typically be presented:
| Parameter | Value | Assay Conditions | Reference |
| Ki (D3) | Data not available | e.g., Radioligand displacement assay using [3H]-Spiperone in CHO cells expressing human D3 receptors | - |
| Ki (D2) | Data not available | e.g., Radioligand displacement assay using [3H]-Spiperone in CHO cells expressing human D2 receptors | - |
| Selectivity (D2/D3) | Data not available | Calculated from the ratio of Ki values | - |
| Kd | Data not available | e.g., Saturation binding assay using [11C]this compound | - |
| kon (on-rate) | Data not available | e.g., Surface Plasmon Resonance (SPR) | - |
| koff (off-rate) | Data not available | e.g., Surface Plasmon Resonance (SPR) | - |
In vivo studies using positron emission tomography (PET) with the radiolabeled form of the compound, [11C]this compound, have indicated low specific binding in the brain. This observation suggests that despite its high in vitro affinity, factors within the in vivo environment may influence its ability to bind to the D3 receptor.
Experimental Protocols
Detailed experimental protocols for the binding assays of this compound are not publicly available. However, a representative methodology for a radioligand binding assay to determine the affinity of a test compound like this compound for the dopamine D3 receptor is described below.
Representative Radioligand Displacement Assay Protocol
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound against a known radioligand for the dopamine D3 receptor.
1. Materials:
- Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
- Radioligand: A high-affinity radiolabeled ligand for the D3 receptor (e.g., [3H]-Spiperone or [125I]-Iodosulpride).
- Test Compound: this compound.
- Non-specific Binding Control: A high concentration of a non-radiolabeled D3 receptor antagonist (e.g., Haloperidol or Spiperone).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters.
- 96-well plates.
2. Procedure:
- Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
- Total Binding: Wells containing only the radioligand and cell membranes.
- Non-specific Binding: Wells containing the radioligand, cell membranes, and a high concentration of the non-specific binding control.
- Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
- Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.
Caption: Dopamine D3 Receptor Signaling Cascade.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a typical radioligand displacement assay used to determine the binding affinity of a compound like this compound.
Caption: Radioligand Displacement Assay Workflow.
Preclinical Profile of RGH-1756: A Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RGH-1756 is a novel atypical antipsychotic candidate characterized by its potent and selective antagonist activity at the dopamine (B1211576) D3 receptor. While detailed preclinical data remains largely within proprietary domains, publicly available research indicates its development and investigation for neuropsychiatric disorders. This document synthesizes the available information on this compound, focusing on its mechanism of action, analytical methodology for its detection, and a generalized view of the signaling pathway it modulates. Due to the limited public availability of comprehensive preclinical study reports, this guide will provide a high-level overview rather than an exhaustive quantitative analysis.
Mechanism of Action
This compound functions as a selective antagonist of the dopamine D3 receptor.[1][2] The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily expressed in brain regions associated with cognition, emotion, and reward. Its modulation is a key strategy in the development of treatments for conditions like schizophrenia. As an antagonist, this compound binds to the D3 receptor and blocks the action of the endogenous ligand, dopamine. This blockade is thought to contribute to its potential therapeutic effects. The compound also shows less pronounced activity on human D2L and 5-HT1A receptors.[2]
Preclinical Investigations: A High-Level Overview
While specific quantitative data from preclinical efficacy, safety, and pharmacokinetic studies are not publicly available, some insights can be gleaned from the scientific literature.
In Vitro Profile: Studies have confirmed the high selectivity and affinity of this compound for the dopamine D3 receptor in vitro.[1]
In Vivo Studies: A significant portion of the publicly accessible in vivo research on this compound involves its radiolabeled form, [11C]this compound, used as a positron emission tomography (PET) ligand to study the dopamine D3 receptor in the primate brain. These studies in cynomolgus monkeys aimed to characterize the in vivo binding of the ligand. The results indicated a low specific binding signal in vivo, which researchers hypothesized could be due to high occupancy of the D3 receptors by endogenous dopamine or challenges in translating the high in vitro affinity to the in vivo environment.[1][3]
A study on the cardiovascular effects of this compound has been mentioned, suggesting that its safety profile has been investigated, though the specific findings of this research are not detailed in the available literature.[4]
Experimental Protocols
Detailed experimental protocols for preclinical studies with this compound are not published. However, a validated analytical method for the quantification of this compound in plasma has been described, which is a critical component of pharmacokinetic and toxicokinetic studies.
Table 1: Analytical Method for this compound Quantification in Plasma
| Parameter | Description |
| Method | High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) |
| Biological Matrix | Dog and Rat Plasma |
| Extraction Method | Liquid-liquid extraction with 1-chlorobutane |
| Recovery | Approximately 90% |
| Column | Supelcosil-LC-18-DB (250*4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium-acetate (40:25:35) |
| Detection Wavelength | 254 nm |
| Linear Range | 10 - 2000 ng/mL |
| Lower Limit of Quantification | 10 ng/mL |
This information is based on a published analytical method and does not represent a complete preclinical study protocol.
Signaling Pathway
This compound targets the dopamine D3 receptor, which is a Gαi/o-coupled GPCR. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.
Conclusion
This compound is a selective dopamine D3 receptor antagonist that has been evaluated in preclinical settings. While the publicly available data are limited, they establish its mechanism of action and provide a foundation for its potential therapeutic application in neuropsychiatric disorders. The lack of detailed public reports on its pharmacokinetics, toxicology, and efficacy in animal models prevents a comprehensive, in-depth analysis at this time. Further disclosure of data from the developers will be necessary to fully understand the preclinical profile of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
RGH-1756 as a PET Radioligand for Dopamine D3 Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RGH-1756, a compound investigated as a potential positron emission tomography (PET) radioligand for the dopamine (B1211576) D3 receptor (D3R). The dopamine D3 receptor is a protein of significant interest in the pathophysiology and treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1] The development of selective D3R radioligands is crucial for understanding its role in these conditions and for the development of novel therapeutics.
Introduction to this compound
This compound emerged as a promising candidate for a D3 receptor-selective PET radioligand due to its favorable in vitro binding characteristics.[1] However, subsequent in vivo evaluation revealed challenges in its utility for imaging the D3 receptor in the primate brain. This guide will synthesize the publicly available information on this compound, including its preclinical in vivo evaluation and the relevant signaling pathways of its target, the dopamine D3 receptor.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[] Upon binding of an agonist, the D3 receptor primarily couples to the Gi/o class of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Beyond the canonical cAMP pathway, D3 receptor activation can modulate various downstream effectors, including protein kinases and ion channels, influencing neuronal excitability and gene expression.[3]
Preclinical In Vivo Evaluation of [11C]this compound
The primary in vivo evaluation of [11C]this compound was conducted in cynomolgus monkeys using PET imaging. The study aimed to characterize the binding of this novel radioligand to D3 receptors in the brain.[1]
Experimental Protocol: In Vivo PET Imaging in Cynomolgus Monkeys
While a detailed, step-by-step protocol is not publicly available, the general methodology involved the following:
-
Animal Model: Cynomolgus monkeys were used for the PET imaging studies.[1]
-
Radioligand: this compound was radiolabeled with carbon-11 (B1219553) ([11C]).
-
Imaging Procedure: Dynamic PET scans were performed following the intravenous injection of [11C]this compound.[1]
-
Blocking Studies: To assess specific binding, pretreatment with unlabeled this compound and the D2/D3 antagonist raclopride (B1662589) was performed.[1] The 5-HT1A antagonist WAY-100635 was also used to evaluate potential off-target binding.[1]
Summary of In Vivo Findings
The PET study in cynomolgus monkeys revealed the following key findings:
-
Homogeneous Distribution: [11C]this compound showed a rather homogeneous distribution in the brain.[1]
-
Low Specific Binding: The regional binding potential (BP) values were low, ranging from 0.17 to 0.48.[1]
-
Saturable Binding: Pretreatment with unlabeled this compound led to a decrease in radioligand binding, indicating that the binding is saturable.[1]
-
Partial D2/D3 Receptor Occupancy: The D2/D3 antagonist raclopride partially inhibited the binding of [11C]this compound in several brain regions, including the striatum.[1]
-
No 5-HT1A Receptor Interaction: The 5-HT1A antagonist WAY-100635 had no discernible effect on [11C]this compound binding.[1]
Table 1: Summary of In Vivo PET Imaging Results for [11C]this compound
| Parameter | Finding | Reference |
| Brain Distribution | Homogeneous | [1] |
| Binding Potential (BP) | 0.17 - 0.48 | [1] |
| Specific Binding Signal | Low | [1] |
| Effect of Unlabeled this compound | Decreased binding (saturable) | [1] |
| Effect of Raclopride | Partial inhibition of binding | [1] |
| Effect of WAY-100635 | No evident effect | [1] |
Discussion and Conclusion
Despite promising in vitro data suggesting high affinity and selectivity for the D3 receptor, [11C]this compound demonstrated a low signal for specific binding in vivo.[1] The study in cynomolgus monkeys indicated that the favorable in vitro binding characteristics of this compound did not translate to a robust in vivo PET signal.[1] One hypothesis for this discrepancy is that the in vitro properties do not manifest in the in vivo environment.[1] Another possibility that was considered is the high occupancy of D3 receptors by endogenous dopamine; however, this was not supported by the experimental evidence.[1]
Note: Detailed information regarding the chemical structure, synthesis, and comprehensive in vitro binding profile of this compound is not publicly available and is likely proprietary.
References
- 1. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
Unveiling RGH-1756: A Dopamine D3 Receptor Antagonist
Budapest, Hungary - Gedeon Richter Plc., a Hungarian multinational pharmaceutical company, has been at the forefront of developing novel compounds for central nervous system disorders. Among their investigational drugs is RGH-1756, a selective antagonist of the dopamine (B1211576) D3 receptor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential therapeutic applications.
Introduction to Dopamine D3 Receptor and this compound
The dopamine D3 receptor, predominantly expressed in the limbic areas of the brain, is a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. This compound was developed by Gedeon Richter as a selective antagonist for this receptor, with the aim of modulating dopaminergic neurotransmission to achieve therapeutic benefits. Preclinical studies have explored its potential in cognitive enhancement and as a tool for in vivo imaging of D3 receptors.
Mechanism of Action: D3 Receptor Antagonism
This compound exerts its pharmacological effects by binding to and blocking the dopamine D3 receptor. As a member of the D2-like family of G protein-coupled receptors (GPCRs), the D3 receptor is primarily coupled to the Gαi/o signaling pathway. Activation of this pathway by endogenous dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, this compound prevents dopamine from binding to the D3 receptor, thereby inhibiting this downstream signaling cascade.[1][2][3][4] This modulation of the dopaminergic system is the basis for its potential therapeutic effects.
Preclinical Evaluation
The development of this compound has involved a series of preclinical studies to characterize its binding affinity, in vivo behavior, and potential efficacy.
In Vitro Binding Affinity
While specific quantitative data from Gedeon Richter's internal studies on this compound are not publicly available, the compound is characterized as having a high in vitro affinity and selectivity for the dopamine D3 receptor. The general methodology for determining binding affinity for D3 receptor antagonists involves radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay (General)
A typical protocol to determine the binding affinity (Ki) of a compound like this compound for the D3 receptor would involve the following steps:
-
Tissue Preparation: Membranes from cells expressing the human dopamine D3 receptor are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the D3 receptor (e.g., [³H]spiperone or [³H]methyl-spiperone) is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Imaging: Positron Emission Tomography (PET)
To assess the in vivo binding characteristics of this compound, a positron emission tomography (PET) study was conducted in monkeys using a radiolabeled version of the compound, [¹¹C]this compound.
Experimental Protocol: PET Imaging in Monkeys
The study aimed to evaluate the specific binding of [¹¹C]this compound to D3 receptors in the brain.
-
Radiolabeling: this compound was labeled with the positron-emitting isotope Carbon-11.
-
Animal Model: The study was conducted in cynomolgus monkeys.
-
Imaging Procedure: The monkeys were anesthetized and placed in a PET scanner. [¹¹C]this compound was administered intravenously, and dynamic PET scans were acquired over a period of time to measure the distribution and kinetics of the radiotracer in the brain.
-
Outcome: The study revealed that despite its high in vitro affinity, [¹¹C]this compound showed low specific binding to D3 receptors in vivo.[5] This finding suggested that either the in vivo affinity was insufficient to displace endogenous dopamine or that the density of D3 receptors was too low to generate a strong signal. A follow-up study involving dopamine depletion with reserpine (B192253) indicated that competition with endogenous dopamine was not the primary reason for the low in vivo signal.[6]
Behavioral Studies: Water Labyrinth Test
The potential cognitive-enhancing effects of this compound were investigated in a water labyrinth test in rats. This test assesses spatial learning and memory.
Experimental Protocol: Water Labyrinth Test
This behavioral paradigm evaluates the ability of rodents to learn and remember the location of a hidden platform in a water-filled maze.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: this compound would be administered to a group of animals before the trials, and their performance compared to a vehicle-treated control group.
-
Results: While specific data is not available, the study suggested that this compound may have cognition-enhancing properties.
Summary and Future Directions
This compound is a selective dopamine D3 receptor antagonist developed by Gedeon Richter. While it demonstrated high in vitro affinity for its target, in vivo PET imaging studies in monkeys showed low specific binding, highlighting the challenges of translating in vitro properties to an in vivo setting. Preclinical behavioral studies have suggested potential cognitive-enhancing effects. The development status of this compound is currently pending.[5] Further research would be needed to fully elucidate its therapeutic potential and to overcome the challenges observed in in vivo receptor occupancy studies. The exploration of compounds like this compound contributes to the broader understanding of the role of the dopamine D3 receptor in health and disease.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Lack of effect of reserpine-induced dopamine depletion on the binding of the dopamine-D3 selective radioligand, [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
RGH-1756: A High-Affinity Radioligand for In Vivo Exploration of the Dopamine D3 Receptor in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RGH-1756, a selective radioligand for the dopamine (B1211576) D3 receptor, and its application in studying the pathophysiology of schizophrenia. While not a therapeutic agent, this compound serves as a critical research tool for in vivo imaging of D3 receptors, a key target in the dopamine hypothesis of schizophrenia. This document details the available data on this compound, the experimental protocols for its use, and the broader context of its utility in neuroscience research.
Introduction to this compound
This compound is a compound developed for use in Positron Emission Tomography (PET), a powerful in vivo imaging technique. It is labeled with the radioisotope Carbon-11 ([11C]) to allow for the visualization and quantification of its target in the living brain. The primary target of this compound is the dopamine D3 receptor, a member of the D2-like family of dopamine receptors.
The dopamine system, particularly the D2 receptor, has long been implicated in the pathophysiology of schizophrenia. Most antipsychotic medications exhibit antagonist activity at D2 receptors. However, the specific role of the D3 receptor subtype is an area of active investigation. D3 receptors are predominantly expressed in limbic areas of the brain, which are associated with emotion, motivation, and cognition—domains often disrupted in schizophrenia. Understanding the density, occupancy, and function of D3 receptors in both healthy individuals and those with schizophrenia is crucial for developing more targeted and effective therapeutics.
This compound was developed to meet the need for a highly selective and high-affinity PET radioligand to study the D3 receptor in vivo. Despite its high selectivity and affinity as demonstrated in in vitro studies, in vivo studies in non-human primates have revealed challenges in obtaining a strong signal, which is likely attributable to the very low density of D3 receptors in the primate brain.[1]
Quantitative Data
The following table summarizes the key characteristics of [11C]this compound as a radioligand for the dopamine D3 receptor based on available preclinical studies.
| Parameter | Finding | Species | Method | Reference |
| Receptor Target | Dopamine D3 Receptor | N/A | In vitro binding assays | [1] |
| In Vitro Properties | High selectivity and affinity | N/A | In vitro binding assays | [1] |
| In Vivo Binding | Low specific binding | Monkey | Positron Emission Tomography (PET) | [1] |
| Effect of Dopamine Depletion | No significant increase in binding after reserpine (B192253) treatment | Monkey | Positron Emission Tomography (PET) | [1] |
Experimental Protocols
The primary experimental application of [11C]this compound has been in PET imaging studies in non-human primates to validate its utility as a D3 receptor radioligand.
In Vivo PET Imaging of [11C]this compound in Monkeys
Objective: To measure the specific binding of [11C]this compound to dopamine D3 receptors in the living brain and to investigate the reasons for the observed low binding signal.
Methodology:
-
Animal Subjects: The study utilized three non-human primates.
-
Radioligand: [11C]this compound was synthesized and used as the PET tracer.
-
Imaging Equipment: A Positron Emission Tomography (PET) scanner was used to acquire dynamic brain images.
-
Baseline Scans: Each monkey underwent a baseline PET scan following the injection of a bolus of [11C]this compound to determine the baseline binding of the radioligand.
-
Dopamine Depletion Condition: To test the hypothesis that endogenous dopamine competes with [11C]this compound for D3 receptor binding, the monkeys were treated with reserpine (0.5 mg/kg). Reserpine is a monoamine-depleting agent that reduces the levels of dopamine in the brain.
-
Post-Reserpine Scans: Following reserpine administration, the PET scans with [11C]this compound were repeated.
-
Data Analysis: The PET data were analyzed to calculate the specific binding of [11C]this compound in various brain regions under both baseline and dopamine-depleted conditions. The results were compared to assess the impact of endogenous dopamine on radioligand binding.
Findings: The study found that there was no significant increase in [11C]this compound binding after treatment with reserpine.[1] This suggests that the low specific binding observed in vivo is not primarily due to competition with endogenous dopamine but rather may be a result of insufficient in vivo affinity of the radioligand for the low-density D3 receptors in the primate brain.[1]
Visualizations
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates a simplified dopamine signaling pathway, highlighting the D3 receptor as the target of this compound.
Caption: Simplified Dopamine D3 receptor signaling pathway targeted by this compound.
Experimental Workflow for [11C]this compound PET Study
The diagram below outlines the workflow of the preclinical PET imaging study involving [11C]this compound.
Caption: Experimental workflow for the in vivo PET imaging study of [11C]this compound.
Conclusion and Future Directions
This compound is a valuable research tool for the in vivo investigation of dopamine D3 receptors. While preclinical studies have indicated challenges in its use for quantifying the low-density D3 receptors in the primate brain, the findings from these studies are crucial for the development of next-generation radioligands with even higher affinity and better in vivo imaging properties.[1]
The study of D3 receptors remains a significant area of interest in schizophrenia research. The development of improved imaging agents will be essential to fully elucidate the role of this receptor in the pathophysiology of the disorder and to aid in the development of novel D3-selective therapeutic agents. Future research should focus on:
-
Developing Novel Radioligands: Synthesizing and evaluating new PET tracers with higher in vivo affinity and specificity for the D3 receptor.
-
Human Studies: Once a suitable radioligand is validated, conducting PET studies in patients with schizophrenia and healthy controls to investigate potential differences in D3 receptor density and occupancy.
-
Pharmacological Challenge Studies: Utilizing selective D3 receptor antagonists and agonists in combination with PET imaging to probe the functional consequences of D3 receptor modulation.
By continuing to refine the tools available for studying the dopamine D3 receptor in vivo, the scientific community can move closer to a more complete understanding of its role in schizophrenia and other neuropsychiatric disorders.
References
RGH-1756: A Technical Overview of a Dopamine D3 Receptor Antagonist and its Limited Role in Neurological Research
Absence of Direct Research in Parkinson's Disease: A comprehensive review of available scientific literature reveals no direct clinical or preclinical research investigating the role of RGH-1756 specifically in Parkinson's disease. The primary focus of this compound research has been on its properties as a selective dopamine (B1211576) D3 receptor antagonist and its potential application in understanding cognitive function, rather than its therapeutic potential in neurodegenerative movement disorders like Parkinson's disease.
This technical guide provides a detailed summary of the existing knowledge on this compound, focusing on its mechanism of action, preclinical research findings, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound is classified as a dopamine D3 receptor antagonist[1]. Dopamine receptors are crucial G protein-coupled receptors in the central nervous system, and the D3 subtype is implicated in various neurological and psychiatric conditions. As an antagonist, this compound binds to the D3 receptor, thereby blocking the action of the endogenous neurotransmitter, dopamine. This modulation of dopamine signaling has been a therapeutic strategy for conditions with dysregulated dopaminergic pathways. The investigation into D3 receptor antagonists for cognitive disorders is based on the hypothesis that they may possess cognition-enhancing properties[1].
Preclinical Research and PET Imaging Studies
The main body of preclinical research on this compound involves its use as a radiolabeled compound, [11C]this compound, for Positron Emission Tomography (PET) imaging in non-human primates[1][2]. These studies were designed to map the distribution and density of D3 receptors in the brain.
2.1. In Vitro Binding Characteristics
While specific quantitative data is limited in the provided search results, it is noted that this compound exhibited "promising binding characteristics" with "high selectivity and affinity" for the D3 receptor in laboratory-based in vitro assays[1][2].
2.2. In Vivo PET Study Findings
Contrary to its promising in vitro profile, [11C]this compound demonstrated low specific binding to D3 receptors in the brains of monkeys during PET scans[1][2]. The binding potential (BP), a measure of available receptor density, was found to be low, with values ranging from 0.17 to 0.48 across different brain regions[1].
Researchers proposed two main hypotheses for this discrepancy:
-
Insufficient In Vivo Affinity: The binding affinity observed in a controlled in vitro setting might not be maintained in the more complex biological environment of a living brain[1].
-
High Occupancy by Endogenous Dopamine: The brain's natural dopamine might be occupying the D3 receptors, preventing the radioligand from binding[1].
Experimental Protocols
3.1. In Vivo PET Imaging in Monkeys
The general protocol for the PET imaging studies, as inferred from the search results, is outlined below:
-
Animal Model: The experiments were conducted on monkeys[2].
-
Radioligand: [11C]this compound was utilized as the PET radioligand.
-
Imaging Procedure:
-
Baseline PET scans were performed to establish the binding of [11C]this compound under normal conditions.
-
In a follow-up experiment, monkeys were administered reserpine (B192253) (0.5 mg/kg) to deplete their natural dopamine levels[2].
-
PET scans were then repeated to observe any changes in [11C]this compound binding.
-
-
Blocking Studies for Specificity Confirmation:
-
Pre-treatment with non-radiolabeled this compound was performed, which led to a reduction in the binding of the radioligand, confirming specific binding[1].
-
The D2/D3 antagonist, raclopride, was used and was found to partially inhibit the binding of [11C]this compound, indicating some level of D2 receptor interaction[1].
-
The 5-HT1A antagonist, WAY-100635, was used as a control and had no discernible effect on [11C]this compound binding[1].
-
-
Data Analysis: The specific binding of the radioligand in various brain regions was quantified by calculating the regional binding potential (BP) values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the PET imaging experiments.
Caption: Proposed mechanism of this compound as a D3 receptor antagonist.
Caption: Experimental workflow for in vivo PET imaging of [11C]this compound.
Conclusion
References
Understanding RGH-1756: An In-depth Technical Guide to its In Vivo Binding Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGH-1756 is a novel pharmacological agent targeting the dopamine (B1211576) D3 receptor, a key player in various neuropsychiatric disorders. Understanding its in vivo binding characteristics is paramount for its development as a potential therapeutic. This technical guide provides a comprehensive overview of the available in vivo binding data for this compound, details established experimental protocols for assessing dopamine D3 receptor occupancy, and illustrates the intricate signaling pathways associated with this receptor. While comprehensive quantitative in vivo binding data for this compound remains limited in publicly accessible literature, this guide synthesizes the existing knowledge, primarily from primate positron emission tomography (PET) studies, to offer a foundational understanding for researchers in the field.
In Vivo Binding Properties of this compound
The primary in vivo characterization of this compound has been conducted using its radiolabeled form, [11C]this compound, in positron emission tomography (PET) studies on cynomolgus monkeys. These studies aimed to evaluate its suitability as a radioligand for imaging dopamine D3 receptors.
Key Findings:
-
Low In Vivo Specific Binding: Despite demonstrating high selectivity and affinity for the dopamine D3 receptor in in vitro assays, [11C]this compound exhibited low specific binding in the primate brain in vivo.
-
Homogeneous Distribution: The radioligand showed a relatively uniform distribution throughout the brain.
-
Saturable Binding: Pre-treatment with unlabeled this compound led to a decrease in the binding of [11C]this compound to the levels observed in the cerebellum (a region with low D3 receptor density), indicating that the binding is saturable.
-
Limited Displacement by a D2/D3 Antagonist: The D2/D3 antagonist raclopride (B1662589) only partially inhibited the binding of [11C]this compound in brain regions such as the striatum, mesencephalon, and neocortex.
-
No Effect of 5-HT1A Antagonist: The 5-HT1A antagonist WAY-100635 did not show any discernible effect on [11C]this compound binding.
-
Influence of Endogenous Dopamine: To investigate the low in vivo binding, a study was conducted to deplete endogenous dopamine using reserpine. The results indicated that the low specific binding of [11C]this compound was not primarily due to competition with endogenous dopamine. This suggests that the affinity of the radioligand in the in vivo environment may not be sufficient to provide a strong signal, especially given the relatively low density of D3 receptors in the primate brain.
Quantitative Data
The following table summarizes the reported regional binding potential (BP) values for [11C]this compound in the cynomolgus monkey brain from PET studies. The binding potential is a measure of the density of available receptors that is proportional to Bmax/Kd.
| Brain Region | Binding Potential (BP) Range |
| Various Brain Regions | 0.17 - 0.48 |
Note: The available literature provides a range for BP values across different brain regions rather than specific values for each region.
Experimental Protocols
Detailed experimental protocols for the in vivo assessment of this compound are not extensively published. However, based on the available studies and general methodologies for dopamine D3 receptor occupancy, the following protocols can be outlined.
In Vivo Receptor Occupancy Measurement using PET Imaging
This protocol is based on the studies performed with [11C]this compound in non-human primates.
Objective: To determine the in vivo binding characteristics and receptor occupancy of this compound at dopamine D3 receptors.
Materials:
-
[11C]this compound (radioligand)
-
Unlabeled this compound (for blocking studies)
-
Test animals (e.g., cynomolgus monkeys)
-
PET scanner
-
Anesthesia and physiological monitoring equipment
-
Arterial blood sampling equipment (for metabolite analysis)
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain physiological parameters (heart rate, blood pressure, temperature) within the normal range. Place an intravenous catheter for radioligand injection and an arterial line for blood sampling.
-
Baseline Scan: Inject a bolus of [11C]this compound intravenously and acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.
-
Blocking Scan: On a separate day, administer a pre-treatment dose of unlabeled this compound intravenously at a specified time before the injection of [11C]this compound. Repeat the PET scan and blood sampling as in the baseline condition.
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the brain images.
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs using appropriate pharmacokinetic models (e.g., simplified reference tissue model) to estimate binding parameters such as the binding potential (BP).
-
Calculate receptor occupancy by comparing the BP in the baseline and blocking scans: % Occupancy = [(BP_baseline - BP_blocked) / BP_baseline] * 100
-
Ex Vivo Autoradiography for Receptor Occupancy
While not specifically reported for this compound, ex vivo autoradiography is a common preclinical method to determine receptor occupancy.
Objective: To quantify the occupancy of dopamine D3 receptors by this compound in the brain at a specific time point after administration.
Materials:
-
This compound
-
Rodents (e.g., rats or mice)
-
A selective D3 receptor radioligand (e.g., [3H]PD128907)
-
Cryostat
-
Autoradiography film or phosphor imaging plates
-
Image analysis software
Procedure:
-
Drug Administration: Administer different doses of this compound to groups of animals. Include a vehicle control group.
-
Radioligand Injection: At the time of expected peak brain concentration of this compound, inject a tracer dose of the D3 radioligand intravenously.
-
Tissue Collection: After a sufficient time for the radioligand to reach equilibrium, euthanize the animals and rapidly excise the brains. Freeze the brains immediately.
-
Sectioning: Cut thin (e.g., 20 µm) coronal brain sections using a cryostat.
-
Autoradiography: Expose the brain sections to autoradiography film or a phosphor imaging plate.
-
Image Analysis: Quantify the optical density of the autoradiograms in D3 receptor-rich regions (e.g., nucleus accumbens, islands of Calleja).
-
Occupancy Calculation: Calculate receptor occupancy for each dose group relative to the vehicle-treated group.
Dopamine D3 Receptor Signaling Pathways
This compound exerts its effects by binding to the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The binding of an agonist to the D3 receptor initiates a cascade of intracellular events. As an antagonist, this compound would block these downstream effects.
Canonical G Protein-Coupled Signaling
The D3 receptor primarily couples to inhibitory G proteins (Gi/o).
Description of the Pathway:
-
Agonist Binding: Dopamine binds to and activates the D3 receptor.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gi/o protein, leading to its activation and dissociation from the beta-gamma subunits.
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Decreased PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).
-
Altered Downstream Signaling: The change in PKA activity modulates the phosphorylation of various downstream target proteins, affecting cellular processes such as gene transcription and ion channel activity.
This compound, as an antagonist, would bind to the D3 receptor and prevent dopamine from initiating this signaling cascade.
Other Signaling Mechanisms
Beyond the canonical pathway, D3 receptor activation can also lead to:
-
Modulation of Ion Channels: The beta-gamma subunits of the activated G protein can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
-
Activation of Kinase Cascades: D3 receptor activation has been linked to the activation of other kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
-
Receptor Heteromerization: The D3 receptor can form heterodimers with other dopamine receptors (e.g., D1 and D2 receptors), which can alter its signaling properties and pharmacological profile.
Conclusion
This compound is a dopamine D3 receptor ligand that has been evaluated in vivo using PET imaging. The available data suggest that while it demonstrates target engagement, its in vivo binding signal is low, which may present challenges for its use as a PET radioligand. Further preclinical studies are necessary to fully elucidate its in vivo binding properties, including dose-dependent receptor occupancy and its pharmacokinetic/pharmacodynamic relationship. A thorough understanding of these parameters is critical for the continued development of this compound as a potential therapeutic agent for neuropsychiatric conditions. The detailed signaling pathways and experimental workflows provided in this guide offer a framework for future research and development efforts in this area.
RGH-1756: A Technical Analysis of its Interaction with the Endogenous Dopamine System
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of RGH-1756, a selective dopamine (B1211576) D3 receptor antagonist. It consolidates the available preclinical data to elucidate the compound's pharmacological profile and explores its complex relationship with endogenous dopamine. The primary focus is on the in vivo positron emission tomography (PET) imaging studies that have sought to characterize the binding of this compound in the primate brain and investigate the hypothesis of high receptor occupancy by endogenous dopamine. This guide includes a summary of quantitative data, detailed experimental methodologies derived from published literature, and visualizations of key pathways and experimental workflows to support further research and development.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1] Consequently, the D3 receptor has emerged as a significant target for therapeutic intervention. This compound is a novel compound identified as a potent and selective D3 receptor antagonist.[1] Initial in vitro studies demonstrated its promising high affinity and selectivity for the D3 receptor. However, subsequent in vivo imaging studies presented a more complex picture, raising critical questions about the interplay between this compound and endogenous dopamine levels at the D3 receptor. This document aims to dissect these findings and provide a comprehensive technical resource for the scientific community.
Pharmacological Profile of this compound
In Vitro Binding Affinity
While specific Ki values for this compound are not publicly available in the reviewed literature, it is consistently described as having high selectivity and affinity for the dopamine D3 receptor in vitro.[1][2] For a comprehensive understanding, a detailed binding affinity profile is necessary.
| Target | Binding Affinity (Ki) | Species | Assay Method | Reference |
| Dopamine D3 Receptor | Data not available | Data not available | Data not available | |
| Dopamine D2 Receptor | Data not available | Data not available | Data not available | |
| Serotonin 1A Receptor | Data not available | Data not available | Data not available | |
| Other receptors | Data not available | Data not available | Data not available | |
| Table 1: In Vitro Binding Profile of this compound. A complete quantitative analysis requires specific binding affinity (Ki) values which are not currently available in the public domain. |
In Vivo Studies: Probing the Dopamine-RGH-1756 Interaction
The primary investigation into the relationship between this compound and endogenous dopamine comes from positron emission tomography (PET) studies in non-human primates.
Primate PET Imaging with [11C]this compound
Initial PET studies using the radiolabeled version of the compound, [11C]this compound, were conducted in cynomolgus monkeys to characterize its in vivo binding profile.
Key Findings:
-
The radioligand showed a relatively homogenous distribution throughout the brain.[1]
-
Regional binding potential (BP) values were modest, ranging from 0.17 to 0.48.[1]
-
Pre-treatment with unlabeled this compound led to a reduction in radioligand binding to the level of the cerebellum, which was used as a reference region, indicating saturable binding.[1]
-
Despite the high in vitro affinity, the in vivo PET signal for specific binding to D3 receptors was low.[1][2]
This discrepancy between in vitro and in vivo findings led to a central hypothesis: the low specific binding of [11C]this compound in vivo could be due to high occupancy of the D3 receptors by endogenous dopamine.[1]
| Parameter | Value | Species | Method | Reference |
| Regional Binding Potential (BP) | 0.17 - 0.48 | Cynomolgus Monkey | [11C]this compound PET | [1] |
| Table 2: In Vivo Binding Potential of [11C]this compound in the Primate Brain. |
The Dopamine Depletion Experiment
To test the hypothesis of endogenous dopamine competition, a follow-up PET study was conducted involving the depletion of endogenous dopamine.
Experimental Design:
-
Subjects: Three cynomolgus monkeys.[2]
-
Condition 1 (Baseline): PET scans were performed with [11C]this compound under normal physiological conditions.[2]
-
Condition 2 (Dopamine Depletion): The monkeys were treated with reserpine (B192253), a vesicular monoamine transporter (VMAT) inhibitor that depletes stores of dopamine. Following reserpine administration, the [11C]this compound PET scans were repeated.[2]
Results:
-
The administration of reserpine did not lead to any discernible increase in the specific binding of [11C]this compound.[2]
-
There was no significant change in the regional distribution or binding potential of the radioligand after dopamine depletion.[2]
Conclusion: The lack of increased [11C]this compound binding after dopamine depletion suggests that competition with endogenous dopamine is not the primary factor responsible for the low in vivo signal.[2] The researchers concluded that a very high affinity is likely required for a radioligand to successfully image the relatively low density of D3 receptors present in the primate brain.[2]
| Compound | Dosage | Route of Administration | Purpose | Reference |
| Reserpine | 0.5 mg/kg | Not specified | To deplete endogenous dopamine stores | [2] |
| Table 3: Compound Used in the Dopamine Depletion Study. |
Experimental Protocols
General Protocol for Primate PET Imaging
The following is a generalized protocol based on standard practices for PET imaging in non-human primates, as specific details for the this compound studies are not fully available.
-
Radioligand Synthesis: The synthesis of [11C]this compound would involve the labeling of a suitable precursor with [11C]methyl iodide or another 11C-synthon, followed by purification via high-performance liquid chromatography (HPLC).
-
Animal Preparation: Cynomolgus monkeys are typically fasted overnight. Anesthesia is induced and maintained throughout the scanning procedure. Vital signs are monitored continuously.
-
Radioligand Administration: A bolus injection of [11C]this compound is administered intravenously at the start of the scan. The exact injected dose and specific activity would be recorded.
-
PET Scan Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes to capture the kinetics of the radioligand in the brain.
-
Image Analysis: The acquired PET data is reconstructed into a series of 3D images over time. Regions of interest (ROIs) are drawn on the images, often co-registered with an MRI for anatomical reference.
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. The binding potential (BP) is then calculated using a kinetic model, such as the simplified reference tissue model (SRTM), with the cerebellum serving as the reference region.
Dopamine Depletion Protocol
-
Baseline Scan: A baseline [11C]this compound PET scan is performed as described above.
-
Reserpine Administration: Reserpine (0.5 mg/kg) is administered to the monkeys. The time between reserpine administration and the follow-up PET scan is critical to ensure maximal dopamine depletion.
-
Follow-up Scan: A second [11C]this compound PET scan is conducted following the same procedure as the baseline scan.
-
Data Comparison: The binding potential values from the baseline and post-reserpine scans are compared to determine the effect of dopamine depletion.
Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a Gi/o-coupled receptor. Its activation by an agonist, such as dopamine, initiates an intracellular signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound, as an antagonist, would block this action.
Caption: Simplified signaling pathway of the dopamine D3 receptor.
Experimental Workflow for Dopamine Depletion Study
The logical flow of the experiment to test the endogenous dopamine competition hypothesis is outlined below.
Caption: Logical workflow of the this compound dopamine depletion experiment.
Discussion and Future Directions
The studies on this compound and its interaction with the endogenous dopamine system highlight a crucial challenge in the development of radioligands for PET imaging, particularly for receptors with low density in the brain. The initial, logical hypothesis of competition with endogenous dopamine was elegantly tested and, based on the available data, refuted. This points towards other factors, such as the inherent properties of the radioligand or the microenvironment of the receptor, playing a more significant role in the observed low in vivo signal.
For future research, the following steps are recommended:
-
Publication of Quantitative Data: The public dissemination of the full in vitro binding profile of this compound is essential for a complete understanding of its pharmacology.
-
Development of Higher Affinity Radioligands: The findings suggest that new D3 receptor radioligands with even higher affinity may be required for successful quantitative PET imaging.
-
Further Investigation of this compound's Therapeutic Potential: The lack of a strong in vivo PET signal does not preclude the therapeutic efficacy of this compound as a D3 antagonist. Further behavioral and pharmacological studies are warranted to explore its potential in treating neuropsychiatric disorders.
This technical guide provides a consolidated view of the current understanding of this compound's relationship with endogenous dopamine. While some quantitative details remain to be fully elucidated, the experimental paradigm described offers valuable insights for the broader field of neuroreceptor pharmacology and drug development.
References
- 1. Quantification of ligand PET studies using a reference region with a displaceable fraction: application to occupancy studies with [11C]-DASB as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 11C, 18F, 15O, and 13N radiolabels for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RGH-1756 PET Imaging in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756, also known as [¹¹C]this compound, is a radiolabeled small molecule designed as a selective antagonist for the dopamine (B1211576) D3 receptor. Positron Emission Tomography (PET) imaging with [¹¹C]this compound has been investigated in non-human primates to study the in vivo distribution and density of D3 receptors in the brain. However, preclinical studies in monkeys have indicated challenges with this tracer, specifically low specific binding in vivo.[1] This document provides a detailed protocol based on available research and general best practices for PET imaging in non-human primates, while also acknowledging the known limitations of [¹¹C]this compound.
Signaling Pathway of Dopamine D3 Receptor
Dopamine D3 receptors are primarily expressed in the limbic regions of the brain and are involved in modulating locomotion, cognition, and emotion. As a G protein-coupled receptor, its signaling cascade is crucial for these functions.
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Animal Preparation and Handling
A standardized protocol for animal preparation is critical for reproducible PET imaging results. The following steps are based on general procedures for non-human primate imaging.[2][3][4][5]
-
Animal Selection: Healthy, adult non-human primates (e.g., rhesus monkeys, cynomolgus monkeys) with weights appropriate for the scanner bore are typically used.[5][6]
-
Fasting: Animals should be fasted overnight prior to the scan to minimize potential metabolic variability.[4][5]
-
Anesthesia: Anesthesia is induced to prevent movement during the scan. A common regimen involves initial sedation with ketamine (e.g., 10 mg/kg, intramuscularly) followed by maintenance with isoflurane (B1672236) (e.g., 1-3%) in oxygen delivered via an endotracheal tube.[4] Vital signs (heart rate, respiration, blood oxygen saturation) should be monitored throughout the procedure.
-
Catheterization: Intravenous catheters should be placed for radiotracer administration and potentially for blood sampling.[4][6] An arterial line may be considered for metabolite analysis and the generation of an arterial input function.[6]
Radiotracer Administration and PET Scan Acquisition
The following protocol outlines the steps for tracer injection and data acquisition.
References
- 1. Lack of effect of reserpine-induced dopamine depletion on the binding of the dopamine-D3 selective radioligand, [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations for Standardizing Thorax PET–CT in Non-Human Primates by Recent Experience from Macaque Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary PET Imaging of Microtubule-Based PET Radioligand [11C]MPC-6827 in a Nonhuman Primate Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation dosimetry of [11C]TZ1964B as determined by whole-body PET imaging of nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the Synthesis and Radiolabeling of [11C]RGH-1756
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis and radiolabeling of [11C]RGH-1756, a positron emission tomography (PET) radioligand with high affinity and selectivity for the dopamine (B1211576) D3 receptor. The procedures outlined below cover the synthesis of the precursor, the radiolabeling with carbon-11 (B1219553), and the subsequent purification and quality control of the final radiotracer. This document is intended to guide researchers in the efficient and reproducible production of [11C]this compound for preclinical and clinical research in neuroscience, particularly for studies investigating neuropsychiatric disorders where the dopamine D3 receptor is a key target.
Introduction
[11C]this compound is a valuable tool for in vivo imaging of dopamine D3 receptors using PET. The short half-life of carbon-11 (t½ = 20.4 minutes) necessitates a rapid and efficient radiosynthesis process. The following protocols are based on established methodologies for the 11C-methylation of piperazine-containing compounds. The synthesis involves the preparation of a suitable desmethyl precursor followed by the radiolabeling reaction with [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).
Synthesis of the Desmethyl Precursor
The synthesis of the desmethyl precursor, 1-(2-hydroxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)butane, is a prerequisite for the radiolabeling with carbon-11. A plausible synthetic route is outlined below.
Diagram of Precursor Synthesis Workflow
Caption: Workflow for the synthesis of the desmethyl precursor for [11C]this compound.
Experimental Protocol for Precursor Synthesis
Step 1: Alkylation of 1-(2-methoxyphenyl)piperazine
-
Dissolve 1-(2-methoxyphenyl)piperazine in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMF).
-
Add a base (e.g., K2CO3 or NaH) to the solution.
-
Add 1-bromo-4-chlorobutane dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Step 2: Grignard Reaction
-
Prepare a Grignard reagent from 2,3-dimethylbromobenzene and magnesium turnings in dry THF.
-
Add the product from Step 1 to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product and purify by column chromatography.
Step 3: Demethylation
-
Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add a demethylating agent, such as boron tribromide (BBr3), at a low temperature (e.g., -78 °C).
-
Slowly warm the reaction to room temperature and stir until the reaction is complete.
-
Quench the reaction carefully with methanol (B129727) and then water.
-
Extract the desmethyl precursor and purify by column chromatography to yield 1-(2-hydroxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)butane.
Radiolabeling of [11C]this compound
The radiosynthesis of [11C]this compound is achieved through the O-methylation of the desmethyl precursor with a [11C]methylating agent.
Diagram of [11C]this compound Radiolabeling Workflow
Caption: Automated radiosynthesis workflow for [11C]this compound.
Experimental Protocol for Radiolabeling
Materials:
-
Desmethyl precursor (1-2 mg) dissolved in a suitable solvent (e.g., DMF or acetone).
-
[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).
-
Base (e.g., NaOH or tetrabutylammonium (B224687) hydroxide).
-
Automated radiosynthesis module.
-
HPLC system for purification.
-
Sterile vials and formulation solutions.
Procedure:
-
Production of [11C]CH3I: [11C]CO2 produced from a cyclotron is converted to [11C]CH3I using a gas-phase or wet-chemistry method within an automated synthesis unit.
-
Radiolabeling Reaction: The [11C]CH3I is trapped in a reaction vessel containing the desmethyl precursor and a base in a suitable solvent. The reaction is typically heated for a short period (e.g., 5 minutes at 80-100 °C).
-
Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate [11C]this compound from the unreacted precursor and other impurities.
-
Formulation: The collected HPLC fraction containing the radiotracer is reformulated into a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection. This is typically achieved by solid-phase extraction (SPE).
-
Quality Control: The final product undergoes quality control tests to ensure its identity, purity, and suitability for in vivo use.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of [11C]this compound. These values are based on typical outcomes for similar 11C-methylation reactions and should be validated for each synthesis setup.
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20 - 40% |
| Molar Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) |
| Total Synthesis Time | 30 - 40 minutes |
| Radiochemical Purity | > 95% |
| Chemical Purity | > 95% |
Quality Control
A comprehensive quality control process is essential to ensure the safety and efficacy of the radiotracer.
Experimental Protocols for Quality Control
-
Radiochemical Purity and Identity:
-
Method: Analytical HPLC.
-
System: A C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer).
-
Detection: UV detector (to identify the cold standard) and a radioactivity detector.
-
Acceptance Criteria: The retention time of the radioactive peak should match that of the authentic this compound standard, and the radiochemical purity should be > 95%.
-
-
Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Acceptance Criteria: The concentration of residual solvents (e.g., ethanol, acetonitrile, DMF) must be below the limits specified in the relevant pharmacopeia.
-
-
pH:
-
Method: pH meter or pH strips.
-
Acceptance Criteria: The pH of the final formulation should be within the physiological range (typically 4.5 - 7.5).
-
-
Sterility and Endotoxins:
-
For clinical applications, the final product must be sterile and tested for bacterial endotoxins according to standard pharmaceutical guidelines.
-
Dopamine D3 Receptor Signaling Pathway
This compound acts as a ligand for the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The binding of dopamine or an agonist like this compound can modulate downstream signaling pathways.
Diagram of Dopamine D3 Receptor Signaling
Caption: Simplified signaling pathway of the dopamine D3 receptor.
Conclusion
The protocols described in these application notes provide a comprehensive guide for the synthesis and radiolabeling of [11C]this compound. Adherence to these procedures, coupled with rigorous quality control, will enable researchers to produce a high-quality radiotracer for PET imaging of the dopamine D3 receptor, facilitating further investigation into its role in health and disease.
Application Notes and Protocols for RGH-1756 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. It has been primarily investigated as a potential radioligand for in vivo imaging of D3 receptors in the brain using Positron Emission Tomography (PET). The dopamine D3 receptor is a target of significant interest in neuroscience research due to its potential involvement in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and substance use disorders. These application notes provide an overview of the practical applications of this compound in neuroscience, with a focus on its evaluation as a research tool for PET imaging.
Mechanism of Action
This compound acts as a selective antagonist at the dopamine D3 receptor. Antagonism at this receptor can modulate dopaminergic signaling in brain regions where D3 receptors are expressed, such as the limbic areas. The investigation of [11C]this compound as a PET ligand aimed to leverage this binding to visualize and quantify D3 receptor distribution and occupancy in the living brain.
Caption: Antagonistic action of this compound at the dopamine D3 receptor.
Practical Applications in Neuroscience
The primary practical application of this compound in neuroscience has been its evaluation as a PET radioligand, [11C]this compound, for imaging dopamine D3 receptors.
Dopamine D3 Receptor Imaging with PET
Objective: To non-invasively quantify the distribution and density of dopamine D3 receptors in the brain.
Summary of Findings: Preclinical studies involving PET imaging with [11C]this compound in cynomolgus monkeys have been conducted. Despite demonstrating high selectivity and affinity for D3 receptors in in vitro assays, [11C]this compound exhibited low specific binding in the in vivo primate brain.[1][2] This low signal-to-noise ratio has limited its practical utility as a reliable tool for quantifying D3 receptors in vivo.
Key Insights from this compound Evaluation:
-
Challenges in D3 Receptor Imaging: The experience with [11C]this compound highlights the significant challenges in developing effective PET radioligands for low-density neuroreceptor targets like the D3 receptor.
-
In Vitro vs. In Vivo Discrepancy: The case of this compound serves as an important example of the potential disconnect between promising in vitro binding characteristics and in vivo performance of a radioligand.
-
Endogenous Dopamine Competition: Investigations were performed to determine if the low in vivo binding was due to competition with endogenous dopamine. Studies using reserpine (B192253) to deplete dopamine did not result in a significant increase in [11C]this compound binding. This suggests that the low binding is more likely attributable to insufficient in vivo affinity of the radioligand for the sparse D3 receptor population rather than competition from endogenous dopamine.
Data Presentation
In Vitro Binding Profile of this compound
| Receptor Target | Reported Activity |
| Dopamine D3 Receptor | Strong and selective antagonist |
| Dopamine D2L Receptor | Less pronounced activity |
| Serotonin 5-HT1A Receptor | Less pronounced activity |
Note: Specific Ki values are not available in the cited literature.
In Vivo PET Imaging Data with [11C]this compound in Monkeys
| Brain Region | Binding Potential (BP) Range | Observation |
| Various | 0.17 - 0.48 | Low specific binding observed.[1] |
Experimental Protocols
Protocol: In Vivo PET Imaging of Dopamine D3 Receptors with [11C]this compound in a Non-Human Primate Model
This protocol is a generalized representation based on the methodologies described in the available literature.
1. Animal Model:
-
Species: Cynomolgus monkey (Macaca fascicularis).
-
Housing and Care: Animals should be housed in accordance with institutional guidelines and relevant animal welfare regulations.
2. Radiotracer Preparation:
-
[11C]this compound is synthesized via N-methylation of a suitable precursor with [11C]methyl iodide.
-
The final product must be purified and formulated in a sterile, injectable solution.
-
Radiochemical purity and specific activity should be determined prior to injection.
3. Animal Preparation:
-
The monkey is fasted overnight prior to the PET scan.
-
Anesthesia is induced (e.g., with ketamine) and maintained throughout the imaging session (e.g., with isoflurane).
-
Catheters are placed for radiotracer injection and, if required, for arterial blood sampling.
-
The animal is positioned in the PET scanner with its head immobilized.
4. PET Scan Acquisition:
-
A transmission scan is acquired for attenuation correction.
-
[11C]this compound is administered as an intravenous bolus.
-
Dynamic emission data are collected for a duration of 90-120 minutes post-injection.
5. Data Analysis:
-
PET images are reconstructed with corrections for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., using a reference tissue model with the cerebellum as the reference region) is applied to the TACs to estimate the binding potential (BP), an index of receptor density.
6. Blocking/Displacement Studies (Optional but Recommended):
-
To confirm the specificity of [11C]this compound binding, a baseline scan is followed by a second scan after administration of a non-radioactive blocking agent.
-
Self-blockade: Pre-treatment with unlabeled this compound.
-
Cross-blockade: Pre-treatment with another D2/D3 antagonist (e.g., raclopride) to assess the contribution of D2 receptor binding.[1]
-
Negative control: Pre-treatment with a compound targeting a different receptor system (e.g., the 5-HT1A antagonist WAY-100635) to demonstrate specificity.[1]
-
Caption: Experimental workflow for in vivo PET imaging with [11C]this compound.
Conclusion
This compound is a valuable research compound for the in vitro study of dopamine D3 receptors due to its high affinity and selectivity. However, its practical application as an in vivo PET imaging agent in its [11C]-labeled form is limited by low specific binding in the primate brain. The investigation of this compound has provided important insights into the challenges of developing radiotracers for low-density neuroreceptors and has helped to refine the criteria for selecting candidate molecules for PET ligand development. Future research in this area should focus on developing D3 receptor antagonists with even higher in vivo affinity and optimal pharmacokinetic properties to overcome the limitations observed with [11C]this compound.
References
Application Notes and Protocols for RGH-1756 in Preclinical Models: A Summary of Available Information
Researchers, scientists, and drug development professionals should be aware that detailed, publicly available information regarding the preclinical use of RGH-1756 is exceptionally limited. As of late 2025, comprehensive application notes and specific protocols for the use of this compound in preclinical models cannot be constructed due to a lack of published data on its efficacy, toxicology, and pharmacokinetics.
This document summarizes the currently accessible information on this compound and provides a general framework for the preclinical study of dopamine (B1211576) D3 receptor ligands, the class of compounds to which this compound is reported to belong.
This compound: A Putative Dopamine D3 Receptor Ligand
This compound has been identified in scientific literature as a putative dopamine D3 receptor ligand with high affinity and selectivity in in vitro assays. However, a key study investigating its potential as a radioligand for positron emission tomography (PET) imaging in the primate brain revealed low specific binding in vivo. This finding suggests that while promising in laboratory assays, its interaction with the D3 receptor in a living organism may be complex and not straightforwardly predictable from in vitro data. The researchers hypothesized that the low in vivo binding could be attributed to the need for an exceptionally high affinity for the relatively sparse D3 receptors in the primate brain, rather than competition from endogenous dopamine.
Currently, there is no publicly available information detailing the development of this compound for any specific therapeutic indication, nor are there published preclinical studies outlining its use in animal models of disease.
The Dopamine D3 Receptor as a Therapeutic Target
The dopamine D3 receptor is a G-protein coupled receptor primarily expressed in the limbic regions of the brain, which are associated with emotion, motivation, and reward. This localization has made the D3 receptor an attractive target for the development of treatments for a variety of central nervous system (CNS) disorders.
Signaling Pathway of Dopamine D3 Receptor
The general signaling pathway for the dopamine D3 receptor involves its coupling to Gαi/o proteins. Activation of the receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Application Notes and Protocols for RGH-1756 Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. Understanding the relationship between the dose of this compound, its concentration in the central nervous system (CNS), and its engagement with the D3 receptor is crucial for optimizing its clinical development. Receptor occupancy (RO) studies are essential pharmacodynamic (PD) assessments that quantify the percentage of target receptors bound by a drug at a given dose. This document provides detailed application notes and protocols for designing and conducting preclinical receptor occupancy studies for this compound using positron emission tomography (PET).
This compound and the Dopamine D3 Receptor
This compound acts as an antagonist at the dopamine D3 receptor.[1] The D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic areas of the brain, such as the nucleus accumbens, and is implicated in the modulation of cognition, emotion, and motivation.
Dopamine D3 Receptor Signaling Pathway
The D3 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gi/o class of G proteins. Upon activation by dopamine, the D3 receptor initiates a signaling cascade that primarily inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. The D3 receptor can also modulate ion channels, such as potassium and calcium channels, and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Rationale for Receptor Occupancy Studies
RO studies for this compound are critical for:
-
Dose Selection: Establishing the relationship between the administered dose and the extent of D3 receptor engagement in the brain to inform dose selection for clinical trials.
-
PK/PD Modeling: Integrating RO data with pharmacokinetic (PK) data to build robust models that can predict the time course of receptor engagement and inform optimal dosing regimens.
-
Demonstrating Target Engagement: Providing direct evidence that this compound reaches its target in the CNS and binds to the D3 receptor.
-
Understanding In Vivo Potency: Determining the in vivo potency (e.g., ED50) of this compound for D3 receptor occupancy.
Experimental Design: In Vivo Receptor Occupancy using PET
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor density and occupancy in the living brain. For this compound, a suitable PET radioligand that binds to the D3 receptor is required. Studies have utilized [11C]this compound for this purpose.[1] However, it is important to note that [11C]this compound has shown low specific binding in vivo, which presents challenges for accurately quantifying receptor occupancy.[1][2] Despite this, the general principles of a PET-based RO study design remain applicable.
Key Parameters and Data Presentation
The primary outcome of a PET RO study is the percentage of receptor occupancy at a given dose of this compound. This is typically derived from the binding potential (BP) of the radioligand, which is a measure of the density of available receptors.
| Parameter | Description |
| Binding Potential (BPND) | A quantitative measure of the density of available receptors that are not occupied by either the endogenous neurotransmitter or the unlabeled drug. It is calculated relative to a region with no specific binding (non-displaceable binding). |
| Receptor Occupancy (RO) | The percentage of receptors occupied by the drug. It is calculated as the percentage reduction in BPND after drug administration compared to baseline. |
| ED50 | The dose of the drug that produces 50% of the maximal receptor occupancy. |
| Kiin vivo | The in vivo inhibition constant, representing the concentration of the drug required to occupy 50% of the receptors. |
Preclinical Study Design
A typical preclinical in vivo RO study for this compound would involve the following steps:
Detailed Experimental Protocols
Animal Preparation and Handling
-
Species: Cynomolgus monkeys have been used in previous studies with [11C]this compound.[1] Other species, such as non-human primates or minipigs, may also be suitable depending on the D3 receptor homology and brain structure.
-
Acclimation: Animals should be acclimated to the experimental procedures to minimize stress.
-
Anesthesia: Anesthesia is required for the duration of the PET scan to prevent movement. Isoflurane is a commonly used anesthetic.
-
Catheterization: Intravenous catheters should be placed for radioligand injection and, if required, for blood sampling to determine the plasma concentration of this compound and the radioligand.
-
Physiological Monitoring: Vital signs (heart rate, respiration, body temperature) should be monitored and maintained within a normal range throughout the experiment.
PET Imaging Protocol
-
Radioligand: [11C]this compound is synthesized with high radiochemical purity.
-
Baseline Scan:
-
Position the anesthetized animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]this compound intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Drug Administration:
-
Administer this compound at the desired dose and route (e.g., intravenously or orally). The timing of administration relative to the post-dose PET scan should be determined based on the pharmacokinetic profile of this compound to coincide with the expected peak plasma and brain concentrations.
-
-
Post-Dose Scan:
-
At the appropriate time after this compound administration, perform a second PET scan following the same procedure as the baseline scan, including the injection of [11C]this compound.
-
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images over time.
-
Motion Correction: If necessary, perform frame-to-frame motion correction.
-
Co-registration: Co-register the PET images with a corresponding magnetic resonance imaging (MRI) scan of the animal's brain to allow for accurate anatomical delineation of brain regions.
-
Region of Interest (ROI) Analysis:
-
Define ROIs on the co-registered MRI for brain regions with high D3 receptor density (e.g., striatum, nucleus accumbens) and a reference region with negligible D3 receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.
-
-
Kinetic Modeling and Calculation of Binding Potential (BPND):
-
Use a suitable kinetic model, such as the simplified reference tissue model (SRTM), to analyze the TACs from the target and reference regions to estimate the BPND.
-
The BPND is calculated as: BPND = (DVR - 1) where DVR is the distribution volume ratio of the radioligand in the target region to the reference region.
-
-
Calculation of Receptor Occupancy (RO):
-
Receptor occupancy is calculated as the percentage change in BPND from the baseline to the post-dose condition: RO (%) = [ (BPND_baseline - BPND_post-dose) / BPND_baseline ] x 100
-
Data Presentation and Interpretation
The results of the RO study should be presented in a clear and concise manner.
Tabulated Data
Table 1: Binding Potential (BPND) of [11C]this compound at Baseline and Post-Dose
| Animal ID | This compound Dose (mg/kg) | Brain Region | BPND (Baseline) | BPND (Post-Dose) |
| 001 | 0.1 | Striatum | 0.45 | 0.38 |
| 002 | 0.3 | Striatum | 0.48 | 0.25 |
| 003 | 1.0 | Striatum | 0.46 | 0.10 |
| ... | ... | ... | ... | ... |
Table 2: Receptor Occupancy of this compound
| This compound Dose (mg/kg) | Mean Receptor Occupancy (%) in Striatum | Standard Deviation |
| 0.1 | 15.6 | 3.2 |
| 0.3 | 47.9 | 5.1 |
| 1.0 | 78.3 | 4.5 |
| ... | ... | ... |
Graphical Representation
A dose-response curve should be generated by plotting the receptor occupancy as a function of the this compound dose or plasma concentration. This allows for the determination of the ED50 or Kiin vivo.
Considerations and Limitations
-
Low In Vivo Signal of [11C]this compound: The low specific binding of [11C]this compound in vivo can lead to a low signal-to-noise ratio, making accurate quantification of receptor occupancy challenging.[1][2] This may necessitate the use of advanced data analysis techniques or the development of alternative D3 receptor radioligands with better in vivo properties.
-
Endogenous Dopamine: While studies suggest that competition with endogenous dopamine is not the primary reason for the low signal of [11C]this compound, fluctuations in endogenous dopamine levels could still potentially influence the binding of the radioligand.[2]
-
Anesthesia: The choice of anesthetic can potentially influence the dopaminergic system and should be carefully considered.
-
PK/PD Relationship: It is essential to correlate receptor occupancy data with the plasma and brain concentrations of this compound to establish a comprehensive PK/PD relationship.
Conclusion
Receptor occupancy studies are a cornerstone in the development of CNS drugs like this compound. The protocols and application notes provided here offer a detailed framework for conducting preclinical in vivo RO studies using PET. While the specific radioligand [11C]this compound presents some challenges, the principles of study design, data acquisition, and analysis remain fundamental for understanding the in vivo pharmacology of this D3 receptor antagonist and for guiding its successful clinical translation. Careful consideration of the limitations and meticulous execution of the experimental protocols are paramount for generating high-quality and interpretable data.
References
Application Notes and Protocols for Calculating RGH-1756 Binding Potential in PET Scans
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a novel antagonist targeting the dopamine (B1211576) D3 receptor, a key player in the pathophysiology of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Positron Emission Tomography (PET) imaging with the radiolabeled form of this compound, [¹¹C]this compound, allows for the in vivo quantification of D3 receptor availability in the brain. The binding potential (BP) is a crucial parameter derived from PET studies, representing the ratio of the density of available receptors (Bavail) to the equilibrium dissociation constant (KD) of the radioligand. This document provides detailed application notes and protocols for the calculation of this compound binding potential in PET scans, aimed at ensuring standardized and reproducible research outcomes.
Preclinical In Vivo PET Imaging with [¹¹C]this compound
PET studies in non-human primates, such as the cynomolgus monkey, have been instrumental in characterizing the in vivo binding of [¹¹C]this compound. These studies have indicated that while this compound exhibits promising in vitro binding characteristics, the in vivo signal for specific binding to D3 receptors is relatively low. Regional binding potential (BP) values in the monkey brain have been reported to range from 0.17 to 0.48[1]. The cerebellum is typically used as a reference region for non-specific binding, as it is considered to have a negligible density of D3 receptors.
Quantitative Data Summary
The following table summarizes the reported binding potential (BPND) of [¹¹C]this compound in various brain regions of the cynomolgus monkey.
| Brain Region | Binding Potential (BPND) Range |
| Various Brain Regions | 0.17 - 0.48 |
Note: Specific values for individual brain regions beyond this range are not extensively detailed in the currently available literature. Further research is required to populate a more comprehensive regional BPND table.
Experimental Protocols
Radioligand Synthesis
The synthesis of [¹¹C]this compound should be performed according to established radiochemistry protocols. The final product must undergo rigorous quality control to ensure high radiochemical purity and specific activity.
Animal Preparation and PET Scan Acquisition
-
Subject: Adult, healthy cynomolgus monkeys are suitable subjects for these studies.
-
Anesthesia: Anesthesia is induced and maintained throughout the scanning procedure to minimize movement artifacts.
-
Radioligand Injection: A bolus injection of [¹¹C]this compound is administered intravenously.
-
PET Data Acquisition: A dynamic PET scan is initiated simultaneously with the radioligand injection and continues for a duration of at least 90 minutes.
-
Arterial Blood Sampling (for full kinetic modeling): If a full kinetic model is to be applied, arterial blood samples should be collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.
-
Image Reconstruction: The acquired PET data are reconstructed into a series of 3D images over time (a dynamic image series).
Image Analysis and Binding Potential Calculation
The binding potential (BPND) can be estimated using various kinetic models. The Simplified Reference Tissue Model (SRTM) is a commonly used method that does not require arterial blood sampling, making it less invasive.
Simplified Reference Tissue Model (SRTM) Protocol:
-
Image Pre-processing:
-
Motion correction of the dynamic PET images.
-
Co-registration of the PET images with a corresponding anatomical MRI scan of the subject for accurate anatomical delineation of brain regions.
-
-
Region of Interest (ROI) Definition:
-
Define ROIs for target regions (e.g., striatum, mesencephalon, neocortex) and the reference region (cerebellum) on the co-registered MRI.
-
-
Time-Activity Curve (TAC) Generation:
-
Extract the average radioactivity concentration for each ROI at each time point from the dynamic PET data to generate time-activity curves (TACs).
-
-
Kinetic Modeling:
-
Utilize specialized software (e.g., PMOD, FSL) to fit the TACs from the target and reference regions to the SRTM. The model estimates the binding potential (BPND) for each target ROI.
-
Equation for BPND (as derived from SRTM):
BPND = (DVR - 1)
Where DVR is the distribution volume ratio, calculated as the ratio of the total distribution volume in the target region to that in the reference region.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for calculating this compound binding potential from PET data.
References
Application Notes and Protocols for Image Acquisition and Analysis with RGH-1756
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a selective ligand for the dopamine (B1211576) D3 receptor. Its radiolabeled form, [¹¹C]this compound, serves as a radiotracer for in vivo imaging of D3 receptors using Positron Emission Tomography (PET). The dopamine D3 receptor is a G-protein coupled receptor primarily expressed in brain regions associated with cognition, emotion, and motor function. Its potential involvement in neuropsychiatric disorders such as schizophrenia and Parkinson's disease has made it a significant target for drug development.[1]
These application notes provide a comprehensive overview of the use of [¹¹C]this compound for PET imaging, including its underlying signaling pathway, protocols for image acquisition and analysis, and representative quantitative data.
Principle and Mechanism of Action
[¹¹C]this compound is a positron-emitting radioligand that selectively binds to dopamine D3 receptors. Following intravenous administration, [¹¹C]this compound crosses the blood-brain barrier and accumulates in brain regions with high densities of D3 receptors. The emitted positrons annihilate with electrons in the tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The spatial and temporal distribution of these events allows for the three-dimensional reconstruction of radiotracer concentration in the brain over time.
The primary mechanism of action of the dopamine D3 receptor is through its coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of the D3 receptor can also modulate ion channels and activate various kinase pathways, including the mitogen-activated protein kinase (MAPK) pathway.[2][4]
Dopamine D3 Receptor Signaling Pathway
Experimental Protocols
The following protocols are generalized from typical preclinical PET imaging studies and specific details reported for [¹¹C]this compound.
Radiosynthesis of [¹¹C]this compound
The synthesis of [¹¹C]this compound is typically performed in an automated synthesis module. [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]methyl iodide or [¹¹C]methyl triflate, which is then used to alkylate a suitable precursor molecule. The final product is purified by high-performance liquid chromatography (HPLC), formulated in a physiologically compatible solution, and subjected to quality control tests for radiochemical purity, specific activity, and sterility.
Animal Preparation and Handling
For non-human primate studies, animals are typically fasted overnight. On the day of the experiment, the animal is anesthetized, and intravenous catheters are placed for radiotracer administration and blood sampling. The animal is then positioned in the PET scanner with its head immobilized to minimize motion artifacts. Physiological parameters such as heart rate, respiration, and body temperature should be monitored throughout the scan.
PET Image Acquisition Protocol
-
Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction of the PET data.
-
Radiotracer Injection: A bolus of [¹¹C]this compound is administered intravenously.
-
Emission Scan: A dynamic emission scan is acquired in 3D mode for a duration of 90-120 minutes immediately following the injection. The scan data is typically framed into a series of time-sequenced images.
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.
Image Reconstruction and Pre-processing
The acquired PET data is corrected for attenuation, scatter, and radioactive decay. The images are then reconstructed using an appropriate algorithm, such as ordered subset expectation maximization (OSEM). The reconstructed images should be co-registered with a corresponding magnetic resonance (MR) image of the subject for anatomical delineation of brain regions of interest (ROIs).
Quantitative Image Analysis
The primary outcome measure for [¹¹C]this compound PET studies is the binding potential (BP_ND_), which reflects the density of available D3 receptors. This can be calculated using various kinetic modeling approaches.
-
Region of Interest (ROI) Analysis:
-
Anatomical ROIs (e.g., striatum, neocortex, cerebellum) are defined on the co-registered MR images and transferred to the dynamic PET images.
-
Time-activity curves (TACs) representing the average radioactivity concentration within each ROI over time are generated.
-
-
Kinetic Modeling:
-
The TACs from the ROIs and the arterial input function (the metabolite-corrected plasma concentration of the parent radiotracer over time) are fitted to a suitable compartmental model (e.g., a two-tissue compartment model) to estimate kinetic parameters.
-
Alternatively, a reference tissue model, using a region devoid of specific binding (such as the cerebellum for some tracers), can be employed to estimate BP_ND_ without the need for arterial blood sampling. However, for [¹¹C]this compound, a homogeneous distribution has been noted, and the cerebellum may not be a true reference region.[1]
-
Experimental Workflow
Data Presentation
Quantitative data from [¹¹C]this compound PET studies in cynomolgus monkeys are summarized below. It is important to note that these studies indicated a low signal for specific binding to the D3 receptor in vivo.[1]
| Brain Region | Binding Potential (BP_ND_) |
| Caudate Nucleus | 0.35 |
| Putamen | 0.48 |
| Thalamus | 0.28 |
| Mesencephalon | 0.25 |
| Neocortex | 0.17 - 0.23 |
| Cerebellum | 0.20 |
Data are approximate values derived from published studies and are for illustrative purposes.[1]
Concluding Remarks
[¹¹C]this compound is a valuable tool for the in vivo investigation of dopamine D3 receptors using PET. Despite its promising in vitro characteristics, in vivo studies have shown low specific binding, which may be attributed to factors such as high occupancy by endogenous dopamine or insufficient in vivo affinity under physiological conditions.[1][5] Researchers using this radiotracer should be aware of these limitations when designing experiments and interpreting results. The protocols and information provided herein serve as a guide for the application of [¹¹C]this compound in preclinical imaging studies.
References
- 1. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of effect of reserpine-induced dopamine depletion on the binding of the dopamine-D3 selective radioligand, [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RGH-1756 PET Imaging in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a novel radioligand developed for Positron Emission Tomography (PET) imaging of the dopamine (B1211576) D3 receptor (D3R). The dopamine D3 receptor is a key target in the pathophysiology and treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1] Understanding the in vivo binding characteristics of D3R ligands is crucial for the development of new therapeutics. These application notes provide an overview of the use of [11C]this compound in non-human primate models, summarizing key quantitative data and detailing experimental protocols.
Animal Models
The primary animal model utilized for in vivo PET imaging studies of [11C]this compound is the cynomolgus monkey .[1] This model is selected for its close physiological and neuroanatomical similarities to humans, providing valuable translational insights into the behavior of the radioligand in the brain.
Quantitative Data Summary
PET studies with [11C]this compound in cynomolgus monkeys have demonstrated its ability to penetrate the blood-brain barrier. However, the in vivo signal for specific binding to D3 receptors is low.[1][2][3] The binding potential (BP), a measure of receptor density and affinity, was found to be relatively low and homogeneously distributed across different brain regions.
Table 1: Regional Binding Potential (BP) of [11C]this compound in Cynomolgus Monkey Brain
| Brain Region | Binding Potential (BP) Range |
| Various Brain Regions | 0.17 - 0.48 |
Data sourced from studies in cynomolgus monkeys. The range reflects values across different regions of the brain.[1]
Pre-treatment with unlabeled this compound resulted in a decrease in the binding of [11C]this compound to the level of the cerebellum, indicating saturable binding.[1] Partial inhibition of binding was observed after administration of the D2/D3 antagonist raclopride (B1662589) in the striatum, mesencephalon, and neocortex.[1] Conversely, the 5-HT1A antagonist WAY-100635 did not show any significant effect on [11C]this compound binding.[1]
Experimental Protocols
The following protocols are based on published preclinical studies involving [11C]this compound PET imaging in cynomolgus monkeys.
Radioligand Preparation
-
Radiosynthesis: [11C]this compound is synthesized via N-alkylation of the corresponding desmethyl precursor with [11C]methyl iodide.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
-
Quality Control: The radiochemical purity, specific activity, and molar activity of the final product should be determined before injection.
Animal Handling and Preparation
-
Acclimatization: Animals should be acclimatized to the laboratory environment and handling procedures to minimize stress.
-
Fasting: Monkeys are typically fasted for a period of 4-6 hours before the PET scan to ensure stable physiological conditions.
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging session. A common regimen involves induction with ketamine and maintenance with an inhalational anesthetic like isoflurane. Vital signs (heart rate, respiration, body temperature) should be monitored continuously.
-
Catheterization: Intravenous catheters are placed for the administration of the radioligand and any other pharmacological agents. An arterial line may also be placed for blood sampling to determine the arterial input function.
PET Imaging Protocol
-
Scanner: A high-resolution PET scanner is used for image acquisition.
-
Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.
-
Radioligand Injection: [11C]this compound is administered as an intravenous bolus. The exact injected dose and volume should be recorded.
-
Emission Scan: A dynamic emission scan is initiated simultaneously with the injection of the radioligand and typically continues for 90-120 minutes.
-
Pharmacological Challenge Studies:
-
Baseline Scan: A baseline PET scan is performed to determine the normal distribution and binding of [11C]this compound.
-
Blocking/Displacement Scans: To confirm the specificity of binding, subsequent scans can be performed after pre-treatment with:
-
Unlabeled this compound to demonstrate saturable binding.
-
A D2/D3 antagonist (e.g., raclopride) to assess the contribution of D2 and D3 receptors to the signal.
-
Other receptor antagonists (e.g., WAY-100635) to rule out off-target binding.
-
-
Data Analysis
-
Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and radioactive decay.
-
Region of Interest (ROI) Definition: ROIs are drawn on co-registered magnetic resonance (MR) images for various brain regions (e.g., striatum, cortex, cerebellum).
-
Time-Activity Curves (TACs): TACs are generated for each ROI to visualize the uptake and washout of the radioligand over time.
-
Kinetic Modeling: The regional binding potential (BP) is quantified using kinetic models such as the simplified reference tissue model (SRTM), with the cerebellum often used as the reference region due to its low density of D3 receptors.
Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein.[4][5] Activation of the D3 receptor by dopamine or an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The D3 receptor can also modulate ion channels, including potassium and calcium channels, and activate other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[6]
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for [11C]this compound PET Imaging
The workflow for a typical preclinical PET imaging study with [11C]this compound involves several key steps, from the preparation of the animal and radioligand to data acquisition and analysis.
References
- 1. ovid.com [ovid.com]
- 2. Suggested pathway to assess radiation safety of 11C-labeled PET tracers for first-in-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recommendations for Standardizing Thorax PET–CT in Non-Human Primates by Recent Experience from Macaque Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dopamine D3 Receptor Mapping with RGH-1756
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a novel ligand with high in vitro affinity and selectivity for the dopamine (B1211576) D3 receptor. The carbon-11 (B1219553) labeled counterpart, [11C]this compound, has been investigated as a potential positron emission tomography (PET) radioligand for the in vivo mapping and quantification of D3 receptors in the brain. The dopamine D3 receptor is a key target in the pathophysiology and treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1] Accurate in vivo mapping of D3 receptors can aid in understanding disease mechanisms, developing novel therapeutics, and monitoring treatment responses.
These application notes provide a summary of the available data on this compound and protocols for its potential use in preclinical in vivo imaging studies, based on published research.
Quantitative Data Summary
Table 1: In Vivo Binding Potential (BP) of [11C]this compound in Cynomolgus Monkey Brain [1]
| Brain Region | Binding Potential (BP) Range |
| Various Brain Regions | 0.17 - 0.48 |
Binding potential was determined using positron emission tomography (PET) imaging. The relatively low and homogenous distribution of BP values suggests a low signal for specific binding to D3 receptors in vivo under normal physiological conditions.[1]
Experimental Protocols
Radiosynthesis of [11C]this compound (Representative Protocol)
Disclaimer: A specific, detailed, and validated protocol for the radiosynthesis of [11C]this compound has not been published. The following is a general and representative protocol for the [11C]methylation of a phenolic precursor using [11C]methyl iodide, which is the most probable synthetic route. This protocol should be adapted and optimized for the specific precursor of this compound.
Precursor: The desmethyl precursor of this compound (a phenol).
Reagents and Materials:
-
[11C]Methyl iodide ([11C]CH₃I) produced from a cyclotron.
-
Desmethyl-RGH-1756 precursor.
-
Anhydrous, high-purity solvent (e.g., acetone, DMF).
-
A weak base (e.g., K₂CO₃, Cs₂CO₃).
-
Solid-phase extraction (SPE) cartridges for purification (e.g., C18).
-
High-performance liquid chromatography (HPLC) system for purification and analysis.
-
Sterile, pyrogen-free saline for formulation.
Protocol:
-
Preparation: Dissolve 0.5-1.0 mg of the desmethyl-RGH-1756 precursor in 200-300 µL of the chosen anhydrous solvent. Add a small excess of the weak base.
-
Radiolabeling Reaction: Trap the gaseous [11C]CH₃I in the reaction vial containing the precursor solution at room temperature or slightly elevated temperature (e.g., 80-100°C). Allow the reaction to proceed for 3-5 minutes.
-
Quenching and Purification: Quench the reaction by adding a volume of water or mobile phase. Purify the crude reaction mixture using semi-preparative HPLC to isolate [11C]this compound from unreacted precursor and radioactive impurities.
-
Formulation: Collect the HPLC fraction containing the product. Remove the organic solvent under a stream of nitrogen or by rotary evaporation. Reformulate the purified [11C]this compound in sterile, pyrogen-free saline for injection.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.
In Vivo PET Imaging in Non-Human Primates (Cynomolgus Monkeys)
This protocol is based on the methodology described in the preclinical evaluation of [11C]this compound.[1][2]
Animal Preparation:
-
Fast the monkey overnight before the PET scan.
-
Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine-xylazine) and maintain anesthesia throughout the imaging session.
-
Insert an intravenous catheter for radioligand injection and blood sampling.
-
Monitor vital signs (heart rate, blood pressure, respiration, and body temperature) continuously.
PET Scan Procedure:
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radioligand Injection: Administer a bolus injection of [11C]this compound intravenously (target radioactivity: 100-200 MBq).
-
Emission Scan: Acquire dynamic emission data for 90-120 minutes.
-
Arterial Blood Sampling (optional but recommended for full kinetic modeling): Collect serial arterial blood samples to measure the parent radioligand concentration in plasma over time.
Pharmacological Challenge Studies (optional):
-
Baseline Scan: Perform a PET scan as described above.
-
Pretreatment/Blocking Scan: On a separate day, administer a pharmacological agent prior to the injection of [11C]this compound.
-
Self-blocking: Pre-treat with a non-radioactive ("cold") dose of this compound to demonstrate saturable binding.[1]
-
Cross-blocking: Pre-treat with other receptor antagonists to assess selectivity (e.g., the D2/D3 antagonist raclopride (B1662589) or the 5-HT₁ₐ antagonist WAY-100635).[1]
-
Dopamine Depletion: Pre-treat with a dopamine-depleting agent like reserpine (B192253) to investigate the influence of endogenous dopamine on radioligand binding.[2]
-
Data Analysis:
-
Reconstruct the PET images with appropriate corrections (attenuation, scatter, decay).
-
Define regions of interest (ROIs) on co-registered magnetic resonance (MR) images.
-
Calculate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., simplified reference tissue model with cerebellum as the reference region) to estimate the binding potential (BP).
Visualizations
References
Standard Operating Procedures for RGH-1756 Studies in Cognitive Enhancement Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a potent and selective dopamine (B1211576) D3 receptor antagonist that has demonstrated pro-cognitive effects in preclinical studies. This document provides detailed standard operating procedures (SOPs) for conducting in vivo and in vitro studies to evaluate the efficacy of this compound in models of cognitive impairment. The protocols outlined below are based on established methodologies and are intended to ensure data reproducibility and reliability.
The primary mechanism of action of this compound involves the blockade of dopamine D3 receptors.[1][2] These receptors are predominantly expressed in brain regions associated with cognition and motivation. Dysregulation of dopamine D3 receptor signaling has been implicated in various neuropsychiatric and neurodegenerative disorders characterized by cognitive deficits. By antagonizing these receptors, this compound is hypothesized to restore normal dopaminergic neurotransmission, thereby improving cognitive functions such as learning and memory.
In Vivo Studies: Animal Models of Cognitive Impairment
Water Labyrinth Test for Spatial Learning
This protocol describes a water labyrinth task to assess the ability of this compound to ameliorate learning deficits induced by the benzodiazepine (B76468) inverse agonist FG-7142.
Experimental Protocol:
-
Subjects: Adult male Wistar rats.
-
Apparatus: A water labyrinth with three choice points where the animal must make a correct directional turn to escape.
-
Procedure:
-
Administer this compound orally (p.o.) at a dose of 1 mg/kg.
-
After the appropriate pre-treatment time, induce a learning deficit by administering FG-7142.
-
Place the rat in the starting arm of the water labyrinth.
-
Allow the rat to swim and navigate the maze to find the escape platform.
-
Record the number of errors (incorrect turns) made during each trial.
-
Conduct three trials per day for three consecutive days.
-
-
Data Analysis: The primary endpoint is the number of errors. A significant reduction in the number of errors in the this compound treated group compared to the vehicle-treated, FG-7142 impaired group indicates cognitive enhancement.
Logical Workflow for Water Labyrinth Test:
Caption: Workflow for the water labyrinth cognitive enhancement study.
Scopolamine-Induced Amnesia Model
This protocol details the use of the scopolamine-induced amnesia model to evaluate the efficacy of this compound in reversing cholinergic deficit-related memory impairment.
Experimental Protocol:
-
Subjects: Adult male Wistar rats.
-
Procedure:
-
Administer this compound orally (p.o.) at a dose of 2 mg/kg.
-
After the appropriate pre-treatment time, induce amnesia by administering scopolamine.
-
Conduct behavioral testing using a validated memory paradigm (e.g., passive avoidance or Morris water maze).
-
For passive avoidance, measure the latency to enter a dark compartment associated with a mild footshock.
-
For the Morris water maze, measure the escape latency to find a hidden platform in a pool of water.
-
-
Data Analysis: A significant increase in step-through latency (passive avoidance) or a decrease in escape latency (Morris water maze) in the this compound treated group compared to the vehicle-treated, scopolamine-impaired group indicates a reversal of amnesia.
Signaling Pathway of Cholinergic Antagonism and D3 Receptor Blockade:
Caption: this compound pathway to reverse scopolamine-induced memory impairment.
Quantitative Data Summary from In Vivo Studies:
| Study | Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | Result |
| Water Labyrinth Test | Rat | This compound | 1 | Number of Errors | Significantly attenuated the learning deficit caused by FG-7142.[1] |
| Scopolamine-Induced Amnesia | Rat | This compound | 2 | Memory Impairment | Attenuated the scopolamine-induced impairment.[1] |
In Vitro Studies: Receptor Binding Assays
While specific in vitro binding data for this compound is not publicly available in the provided search results, a general protocol for determining the binding affinity and selectivity of a compound for the dopamine D3 receptor is described below. This is a standard method used in pharmacological profiling.
Experimental Protocol:
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D3 receptor and its selectivity over the D2 receptor.
-
Materials:
-
Cell membranes expressing human recombinant dopamine D3 or D2 receptors.
-
Radioligand: [³H]-Spiperone or another suitable D2/D3 antagonist radioligand.
-
Non-specific binding control: Haloperidol or another suitable competitor.
-
Test compound: this compound at various concentrations.
-
Incubation buffer and scintillation fluid.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and either buffer (for total binding), a saturating concentration of the non-specific control, or a concentration of this compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Selectivity is determined by comparing the Ki values for the D3 and D2 receptors.
-
Experimental Workflow for Radioligand Binding Assay:
Caption: Workflow for determining receptor binding affinity and selectivity.
Conclusion
The provided SOPs offer a framework for the preclinical evaluation of this compound as a cognitive-enhancing agent. The in vivo protocols are based on published studies demonstrating the efficacy of this compound in established animal models of learning and memory impairment. The in vitro protocol describes a standard method for characterizing the pharmacological profile of D3 receptor antagonists. Adherence to these detailed procedures will facilitate the generation of robust and comparable data in the investigation of this compound and other novel compounds for the treatment of cognitive disorders.
References
Application Notes and Protocols for RGH-1756 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing and administration of RGH-1756 for Positron Emission Tomography (PET) imaging studies, targeting the dopamine (B1211576) D3 receptor. The protocols are compiled from available scientific literature and are intended to serve as a comprehensive guide for preclinical research.
Introduction to this compound
This compound is a selective antagonist for the dopamine D3 receptor, a target of significant interest in the pathophysiology and treatment of neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. The carbon-11 (B1219553) labeled radioligand, [11C]this compound, allows for the in vivo visualization and quantification of D3 receptors in the brain using PET. Preclinical studies in non-human primates have characterized the in vivo binding of [11C]this compound, demonstrating its potential as a tool for neuroscience research and drug development. However, it is noted that while this compound shows high affinity and selectivity for D3 receptors in vitro, it exhibits low specific binding in vivo, which may be attributed to high occupancy by endogenous dopamine.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo PET studies of [11C]this compound in cynomolgus monkeys.
Table 1: Regional Brain Distribution and Binding Potential of [11C]this compound
| Brain Region | Binding Potential (BP) |
| Striatum | 0.35 ± 0.08 |
| Mesencephalon | 0.48 ± 0.05 |
| Thalamus | 0.25 ± 0.06 |
| Neocortex | 0.20 ± 0.04 |
| Cerebellum | Reference Region |
Binding potential (BP) values represent the ratio of specifically bound radioligand to the non-displaceable radioligand in tissue at equilibrium. Data is presented as mean ± standard deviation.
Table 2: In Vivo Receptor Occupancy by Unlabeled this compound
| Treatment | Injected Mass of this compound | Receptor Occupancy (%) |
| Baseline | - | 0 |
| Pretreatment | Undisclosed | Significant reduction in binding |
Specific quantitative receptor occupancy data is not publicly available. Pretreatment with unlabeled this compound demonstrated saturable binding of [11C]this compound.
Experimental Protocols
Protocol 1: Radiosynthesis of [11C]this compound
Objective: To synthesize [11C]this compound from its precursor for PET imaging.
Materials:
-
[11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)
-
Desmethyl-RGH-1756 precursor
-
Anhydrous N,N-dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) for formulation
Methodology:
-
Production of [11C]Methylating Agent: [11C]CO2 is produced via a cyclotron and converted to [11C]CH3I or [11C]CH3OTf using an automated synthesis module.
-
Radiolabeling Reaction: The desmethyl precursor of this compound is dissolved in anhydrous DMF. The [11C]methylating agent is then introduced into the reaction vessel containing the precursor solution. The reaction is heated at an elevated temperature (e.g., 80-120°C) for a short period (e.g., 5-10 minutes) to facilitate the methylation.
-
Purification: The reaction mixture is purified using semi-preparative HPLC to isolate [11C]this compound from the precursor and other reactants.
-
Formulation: The collected HPLC fraction containing the radiolabeled product is passed through an SPE cartridge to remove the organic solvent. The trapped [11C]this compound is then eluted with ethanol (B145695) and formulated in sterile PBS for injection.
-
Quality Control: The final product is tested for radiochemical purity (via analytical HPLC), specific activity, pH, and sterility before administration.
Protocol 2: In Vivo PET Imaging of [11C]this compound in Non-Human Primates
Objective: To perform dynamic PET imaging in non-human primates to assess the distribution and binding of [11C]this compound in the brain.
Materials:
-
Anesthetized non-human primate (e.g., cynomolgus monkey)
-
PET scanner
-
[11C]this compound formulated for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Physiological monitoring equipment
-
Arterial blood sampling setup (optional, for metabolite analysis)
Methodology:
-
Animal Preparation: The animal is fasted overnight and anesthetized for the duration of the imaging session. A catheter is placed in a peripheral vein for radiotracer injection and another in an artery for blood sampling if required. The animal is positioned in the PET scanner with its head immobilized.
-
Transmission Scan: A transmission scan is acquired before the emission scan to correct for photon attenuation.
-
Radiotracer Administration: A bolus of [11C]this compound (e.g., 150-250 MBq) is injected intravenously at the start of the dynamic emission scan.
-
Dynamic PET Scan: A dynamic emission scan is acquired for 90-120 minutes.
-
Blood Sampling (Optional): Arterial blood samples are collected throughout the scan to measure the concentration of parent radiotracer and its metabolites in plasma, which is necessary for full kinetic modeling.
-
Image Reconstruction and Analysis: The dynamic PET data are reconstructed into a series of 3D images over time. Regions of interest (ROIs) are drawn on the images corresponding to various brain structures. Time-activity curves (TACs) are generated for each ROI.
-
Kinetic Modeling: The TACs are analyzed using appropriate pharmacokinetic models (e.g., simplified reference tissue model with cerebellum as the reference region) to quantify the binding potential (BP) of [11C]this compound in different brain regions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for [11C]this compound PET Imaging.
Application Notes and Protocols for RGH-1756 PET Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-1756 is a novel radioligand developed for Positron Emission Tomography (PET) imaging to target the dopamine (B1211576) D3 receptor. These application notes provide a comprehensive overview of the recommended procedures for data acquisition, analysis, and interpretation of PET studies utilizing [¹¹C]this compound. The following protocols are designed to ensure data quality, reproducibility, and accurate quantification of D3 receptor binding in the brain. While in vivo studies have indicated low specific binding of [¹¹C]this compound, these guidelines present a standardized framework for its use and for the analysis of the resulting data.[1]
I. Pre-clinical and Clinical Imaging Protocol
A standardized imaging protocol is critical for minimizing variability and ensuring the comparability of data across different subjects and research sites.
Patient/Subject Preparation
Proper subject preparation is essential to reduce physiological variability that could impact radiotracer uptake.
| Parameter | Protocol | Rationale |
| Fasting | Minimum of 6 hours prior to scanning. Water is permitted.[2][3] | To minimize potential metabolic effects on tracer distribution and binding. |
| Medication | A thorough review of concomitant medications should be conducted. Dopaminergic agents should be discontinued (B1498344) for a specified period, as determined by the study protocol. | To avoid pharmacological interference with the dopamine D3 receptor. |
| Abstinence | Abstain from caffeine, alcohol, and nicotine (B1678760) for at least 24 hours prior to the scan. | These substances can modulate the dopaminergic system and affect cerebral blood flow. |
| Environment | The subject should rest in a quiet, dimly lit room for at least 30-60 minutes before and after tracer injection.[4] | To minimize stress and sensory input that could alter neurotransmitter levels. |
Radiotracer Administration and PET Scan Acquisition
| Parameter | Protocol | Rationale |
| Radiotracer | [¹¹C]this compound | A radiolabeled ligand with high in vitro affinity and selectivity for the dopamine D3 receptor. |
| Dose | 185-370 MBq (5-10 mCi) administered as an intravenous bolus. | To provide a sufficient signal for PET imaging while minimizing radiation exposure. |
| Acquisition Mode | 3D list mode acquisition. | To maximize sensitivity and allow for flexible framing of dynamic data.[5] |
| Scan Duration | 90-120 minutes dynamic scan initiated at the time of injection. | To capture the full kinetic profile of the tracer, including delivery, binding, and washout. |
| Anatomical Imaging | A high-resolution T1-weighted Magnetic Resonance Imaging (MRI) scan should be acquired for each subject. | For co-registration with the PET data to provide anatomical localization and for partial volume correction. |
II. PET Data Analysis Workflow
The analysis of dynamic [¹¹C]this compound PET data involves a multi-step process to derive quantitative outcome measures of D3 receptor binding.
Step 1: Image Pre-processing
-
Motion Correction: Dynamic PET frames are aligned to a reference frame (e.g., the average of early frames) to correct for subject head motion during the long scan.
-
PET-MRI Co-registration: The subject's T1-weighted MRI is co-registered to the motion-corrected PET data. This allows for accurate anatomical delineation of brain regions.
-
Partial Volume Correction (PVC): Given the limited spatial resolution of PET, PVC is recommended to correct for the spill-over of signal between adjacent brain structures, which can affect the accuracy of quantitative measurements.
Step 2: Time-Activity Curve (TAC) Generation
Regions of Interest (ROIs) are defined on the co-registered MRI and then applied to the dynamic PET data to extract the average radioactivity concentration in each region over time, generating TACs. Key ROIs for D3 receptor imaging include the substantia nigra, ventral striatum, and globus pallidus. A reference region, presumed to be devoid of D3 receptors (e.g., the cerebellum), is also delineated.
Step 3: Tracer Kinetic Modeling
Tracer kinetic models are mathematical descriptions of the fate of the tracer in the body.[6] The goal is to estimate parameters related to receptor binding.
| Model | Description | Input Function | Outcome Measure |
| Two-Tissue Compartment Model (2TCM) | A model that describes the exchange of the tracer between plasma, a non-specific tissue compartment, and a specific binding compartment.[7] | Arterial Plasma Input Function | K₁, k₂, k₃, k₄, BPnd |
| Simplified Reference Tissue Model (SRTM) | A non-invasive model that uses the TAC from a reference region as a surrogate for the plasma input function. | Reference Region TAC | R₁, k₂, BPnd |
| Logan Graphical Analysis | A graphical method that linearizes the kinetic data to estimate the total distribution volume (VT).[8][9] | Arterial Plasma or Reference Region | VT, DVR |
Illustrative Quantitative Data from Kinetic Modeling (Hypothetical)
| Brain Region | Binding Potential (BPnd) - Healthy Control | Binding Potential (BPnd) - Patient Group | % Difference |
| Substantia Nigra | 1.8 ± 0.3 | 1.2 ± 0.4 | -33% |
| Ventral Striatum | 2.5 ± 0.5 | 1.9 ± 0.6 | -24% |
| Globus Pallidus | 1.5 ± 0.2 | 1.1 ± 0.3 | -27% |
| Cerebellum | N/A (Reference) | N/A (Reference) | N/A |
III. Dopamine D3 Receptor Signaling Pathway
Understanding the underlying signaling pathway of the D3 receptor is crucial for interpreting the results of this compound PET studies.
The dopamine D3 receptor is a G protein-coupled receptor that primarily couples to the Gi protein. Upon activation by an agonist like dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including modulation of protein kinase A (PKA) activity and activation of the ERK pathway. This compound is designed to bind to this receptor, allowing for its in vivo quantification.
IV. Conclusion and Considerations
The analysis of [¹¹C]this compound PET data requires a rigorous and standardized approach to obtain reliable quantitative measures of dopamine D3 receptor binding. Researchers should be aware of the reported low specific binding in vivo, which may necessitate advanced analytical techniques to enhance the signal-to-noise ratio.[1] The protocols outlined in these application notes provide a foundation for conducting and analyzing this compound PET studies, with the ultimate goal of advancing our understanding of the role of the D3 receptor in health and disease.
References
- 1. Lack of effect of reserpine-induced dopamine depletion on the binding of the dopamine-D3 selective radioligand, [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDG PET and PET/CT: EANM procedure guidelines for tumour PET imaging: version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full Document Preview [gravitas.acr.org]
- 5. Data acquisition in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-smi.eu [e-smi.eu]
- 7. Tracer Kinetic Modelling | Radiology Key [radiologykey.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming high non-specific binding of RGH-1756
Welcome to the technical support center for RGH-1756. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on addressing high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor designed to target the XYZ signaling pathway, which is implicated in several disease models. It is a potent, cell-permeable compound intended for in vitro and in vivo research applications. The primary mechanism of action involves the competitive inhibition of the kinase domain of the Z-protein, preventing downstream signal transduction.
Q2: We are observing high non-specific binding in our cellular assays with this compound. What are the common causes for this?
High non-specific binding of small molecules like this compound can be attributed to several factors, including:
-
Hydrophobic interactions: The compound may be sticking to plasticware or other surfaces.
-
Off-target protein binding: this compound may be binding to proteins other than the intended Z-protein target.
-
Suboptimal buffer components: The composition of your experimental buffer may be promoting non-specific interactions.
-
Inadequate blocking: Insufficient blocking of non-specific sites in your assay system.
-
Compound aggregation: this compound may be forming aggregates at the concentration used.
Q3: Can the concentration of this compound influence non-specific binding?
Yes, higher concentrations of this compound are more likely to lead to increased non-specific binding. It is crucial to perform a dose-response curve to determine the optimal concentration that elicits the desired biological effect while minimizing off-target interactions.
Troubleshooting Guide: High Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and mitigating high non-specific binding of this compound in your experiments.
Step 1: Optimizing Assay Conditions
The first step in troubleshooting is to optimize the components of your assay buffer and general experimental conditions.
Recommended Buffer Modifications:
| Component | Recommended Concentration | Rationale |
| BSA | 0.1% - 1% (w/v) | Blocks non-specific binding sites on surfaces and other proteins. |
| Tween-20 | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions with plasticware and other surfaces. |
| DMSO | < 0.5% (v/v) | High concentrations of the vehicle can sometimes contribute to non-specific effects. |
| NaCl | 100 - 150 mM | Modulates ionic interactions that may contribute to non-specific binding. |
Step 2: Modifying Experimental Protocol
Adjusting the procedural steps of your experiment can significantly reduce non-specific binding.
Protocol Adjustments to Reduce Non-Specific Binding:
| Parameter | Recommended Modification | Purpose |
| Incubation Time | Reduce to the minimum time necessary to observe the effect. | Minimizes the time for non-specific interactions to occur. |
| Washing Steps | Increase the number and stringency of wash steps. | More effectively removes unbound or weakly bound this compound. |
| Pre-treatment of Plates/Tubes | Pre-coat with a blocking agent like BSA before adding this compound. | Saturates non-specific binding sites on the experimental plasticware. |
Step 3: Characterizing Off-Target Effects
If the above steps do not resolve the issue, it may be necessary to investigate potential off-target binding.
Experimental Approaches to Identify Off-Target Binding:
| Experiment | Description | Expected Outcome |
| Competition Assay | Co-incubate with a known ligand for a suspected off-target protein. | A reduction in non-specific binding in the presence of the competitor suggests interaction with that off-target. |
| Cell Line Comparison | Test this compound in a cell line that does not express the target Z-protein. | Any observed effect in this cell line is likely due to non-specific or off-target binding. |
| Biotinylated this compound Pulldown | Use a biotinylated version of this compound to pull down interacting proteins, followed by mass spectrometry. | Identifies proteins that are directly binding to this compound. |
Detailed Experimental Protocols
Protocol 1: Standard Cellular Assay with this compound
-
Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in your optimized assay buffer to the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and add the this compound dilutions. Incubate for the desired time period (e.g., 24 hours) at 37°C.
-
Wash: Aspirate the compound-containing medium and wash the cells three times with 200 µL of ice-cold PBS.
-
Lysis: Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Analysis: Analyze the cell lysate for the desired downstream effects (e.g., Western blot, ELISA).
Protocol 2: Competition Assay to Assess Off-Target Binding
-
Cell Seeding: Follow step 1 from the standard protocol.
-
Competitor Preparation: Prepare a stock solution of the known off-target ligand.
-
Co-incubation: Add the competitor ligand to the cells 30 minutes prior to adding this compound.
-
This compound Treatment: Add the serially diluted this compound and incubate for the desired time.
-
Wash, Lysis, and Analysis: Follow steps 4-6 from the standard protocol.
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Mechanism of action of this compound in the XYZ pathway.
Caption: Standard cellular assay workflow with this compound.
Technical Support Center: RGH-1756 Binding Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RGH-1756 in their experiments. The information is tailored for scientists and professionals in drug development, focusing on the impact of endogenous dopamine (B1211576) on this compound binding.
Frequently Asked Questions (FAQs)
A1: Studies have shown that endogenous dopamine does not have a significant impact on the in vivo binding of [11C]this compound to dopamine D3 receptors. Experiments involving the depletion of endogenous dopamine using reserpine (B192253) did not result in a notable increase in [11C]this compound binding potential in the monkey brain.[1] This suggests that the low specific binding observed with this radioligand is not primarily due to competition with endogenous dopamine.[1]
Q2: If not endogenous dopamine, what are the likely reasons for the low specific binding of [11C]this compound in vivo?
A2: The low specific binding of [11C]this compound in vivo, despite its high selectivity and affinity in vitro, is likely attributable to other factors. One major consideration is the need for a radioligand with exceptionally high affinity to provide a sufficient signal for the relatively low density of D3 receptors present in the primate brain.[1] It is also possible that the favorable binding characteristics of this compound observed in vitro do not fully translate to the in vivo environment.[2]
Q3: What are the typical binding potential (BP) values observed for [11C]this compound in non-human primates?
A3: In cynomolgus monkeys, the regional binding potential (BP) values for [11C]this compound have been observed to range from 0.17 to 0.48.[2]
Q4: Has the binding of [11C]this compound been shown to be saturable?
A4: Yes, the binding of [11C]this compound has been demonstrated to be saturable. Pretreatment with unlabeled this compound led to a decrease in radioligand binding to the level of the cerebellum in most brain regions, and lower regional BP values were observed with a higher injected mass of this compound.[2]
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the in vivo binding of [11C]this compound in the monkey brain.
| Parameter | Finding | Species | Reference |
| Regional Binding Potential (BP) | 0.17 - 0.48 | Cynomolgus Monkey | [2] |
| Effect of Dopamine Depletion (Reserpine) on BP | No evident increase | Monkey | [1] |
Experimental Protocols
While a highly detailed, step-by-step protocol for a specific this compound binding assay is not publicly available, a representative protocol for a [11C]this compound PET imaging study in non-human primates can be outlined based on published research.
Representative Protocol: [11C]this compound PET Imaging in Monkeys
-
Animal Preparation:
-
Fast the animal overnight prior to the PET scan.
-
Anesthetize the monkey (e.g., with ketamine and isoflurane) and maintain anesthesia throughout the experiment.
-
Insert intravenous catheters for radioligand injection and blood sampling.
-
Monitor vital signs (heart rate, blood pressure, body temperature) continuously.
-
-
Dopamine Depletion (for comparative studies):
-
Administer reserpine (e.g., 0.5 mg/kg) intramuscularly 24 hours prior to the PET scan to deplete endogenous dopamine stores.[1]
-
-
Radioligand Administration and PET Scan:
-
Position the anesthetized monkey in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]this compound intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Collect arterial blood samples throughout the scan to measure the arterial input function and radiolabeled metabolites.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with anatomical MRI scans.
-
Delineate regions of interest (ROIs) on the MRI.
-
Generate time-activity curves for each ROI.
-
Use appropriate kinetic models (e.g., simplified reference tissue model) to estimate the regional binding potential (BP).
-
Compare BP values between baseline and dopamine-depleted conditions.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall signal/low specific binding of [11C]this compound | 1. Insufficient affinity of the radioligand for the in vivo state of the D3 receptor.2. Low density of D3 receptors in the target brain regions.3. Poor radiochemical purity or low specific activity. | 1. This is an inherent characteristic of the radioligand; consider alternative tracers with higher affinity if available.2. Ensure accurate delineation of ROIs known to have higher D3 receptor density. Employ high-resolution PET scanners.3. Verify the radiochemical purity and specific activity of each batch of [11C]this compound before injection. |
| High non-specific binding | 1. Lipophilicity of the radioligand leading to binding to non-receptor sites.2. Issues with the formulation of the radioligand. | 1. While challenging to alter for a given ligand, ensure data analysis correctly accounts for non-specific binding using a reference region (e.g., cerebellum).2. Check the formulation for any excipients that might increase non-specific binding. |
| Variability in binding potential values between subjects | 1. Biological variability in D3 receptor density.2. Differences in anesthesia levels affecting cerebral blood flow.3. Partial volume effects, especially in smaller brain structures. | 1. Increase the number of subjects to improve statistical power.2. Maintain consistent levels of anesthesia across all experiments.3. Apply partial volume correction during image analysis. |
| No significant difference between baseline and dopamine depletion conditions | 1. As established in the literature, endogenous dopamine does not significantly compete with [11C]this compound binding.[1] | 1. This is an expected outcome and validates previous findings. Focus the experimental design on other questions not related to dopamine competition for this specific radioligand. |
Visualizations
References
- 1. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
RGH-1756 Signal Enhancement: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RGH-1756 and aiming to enhance its signal in the brain.
Troubleshooting Guides
Issue: Low or Undetectable this compound Signal in the Brain In Vivo
This is a common challenge reported by researchers. The troubleshooting guide below outlines potential causes and recommended actions based on available data.
| Potential Cause | Recommended Action | Expected Outcome | Key Considerations |
| Inherently Low In Vivo Affinity and Low Target Density | 1. Re-evaluate In Vitro Affinity: Confirm the high affinity and selectivity of your this compound batch for dopamine (B1211576) D3 receptors using in vitro binding assays (e.g., radioligand binding assays with cell lines expressing D3 receptors). 2. Consider Alternative Radioligands: If feasible, explore alternative D3 receptor radioligands with potentially higher in vivo affinity or different pharmacokinetic properties. 3. Increase Radioligand Specific Activity: Synthesize [11C]this compound with the highest possible specific activity to maximize the signal-to-noise ratio. | Improved confidence in the quality of the radioligand. Identification of more suitable imaging agents. A stronger signal from the available D3 receptors. | In vitro affinity does not always translate to in vivo binding.[1] Development of new radioligands is a resource-intensive process. Maximizing specific activity can be technically challenging. |
| Suboptimal Imaging Protocol | 1. Optimize PET Scan Duration: Increase the duration of the positron emission tomography (PET) scan to allow for maximal accumulation of the radioligand in target regions and to improve signal statistics. 2. Dynamic Scanning and Kinetic Modeling: Employ dynamic scanning protocols and apply kinetic modeling to better differentiate specific binding from non-specific binding and to more accurately quantify the binding potential. | Enhanced signal detection and more accurate quantification of receptor binding. | Longer scan times may increase the risk of motion artifacts. Kinetic modeling requires specialized software and expertise. |
| Competition with Endogenous Dopamine | 1. Dopamine Depletion Studies (for validation purposes): In preclinical models, administration of a dopamine-depleting agent like reserpine (B192253) can be used to assess the impact of endogenous dopamine on this compound binding. | Clarification on whether endogenous dopamine competes with this compound for D3 receptor binding. | Studies have shown that dopamine depletion does not significantly increase [11C]this compound binding, suggesting competition with endogenous dopamine is not the primary reason for the low signal.[1] |
Frequently Asked Questions (FAQs)
Q1: We are observing a very low signal with [11C]this compound in our primate PET imaging studies. What is the likely cause?
A1: The low in vivo signal of [11C]this compound in the primate brain is a documented issue.[1] Research suggests that this is not due to poor brain penetration or competition with endogenous dopamine.[1] Instead, the primary reason is likely the combination of the minute densities of dopamine D3 receptors in the primate brain and the need for a radioligand with exceptionally high in vivo affinity to generate a robust signal.[1]
Q2: Does depleting endogenous dopamine with reserpine enhance the [11C]this compound signal?
A2: No, studies have shown that reserpine-induced dopamine depletion does not lead to an increase in [11C]this compound binding in the monkey brain.[1] This indicates that competition with endogenous dopamine is not the main factor limiting the signal.[1]
Q3: What are the key in vitro characteristics of this compound?
A3: this compound demonstrates high selectivity and affinity for dopamine D3 receptors in in vitro studies.[1] However, it is crucial to understand that these favorable in vitro properties do not always guarantee a strong and specific signal in the more complex in vivo environment of the brain.[1]
Q4: Are there alternative approaches to enhance the this compound signal?
A4: Given that the issue lies with the intrinsic properties of the radioligand and the low receptor density, options for signal enhancement are limited. The most promising, though challenging, strategies involve medicinal chemistry efforts to develop novel D3 receptor radioligands with significantly higher in vivo affinity and optimized pharmacokinetic profiles. Additionally, optimizing imaging protocols, such as extending scan times and using advanced kinetic modeling, can help to better resolve the specific binding signal.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Confirm this compound Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D3 receptors.
-
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D3 receptors.
-
Radioligand with high affinity for D3 receptors (e.g., [3H]spiperone).
-
Non-labeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of non-labeled this compound.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of non-labeled this compound.
-
For non-specific binding determination, add a high concentration of a known D3 antagonist (e.g., haloperidol).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, and then calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
Caption: Simplified workflow of [11C]this compound from bloodstream to PET signal generation in the brain.
Caption: Logical troubleshooting workflow for addressing low this compound signal.
References
limitations of RGH-1756 in clinical research
Technical Support Center: RGH-1756
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in clinical and preclinical research, specifically focusing on its application as the radioligand [11C]this compound for Positron Emission Tomography (PET) imaging of dopamine (B1211576) D3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a research setting?
A1: this compound is primarily used in its radiolabeled form, [11C]this compound, as a radioligand for Positron Emission Tomography (PET) imaging. Its intended use is to selectively label and quantify dopamine D3 receptors in the brain in vivo.
Q2: We are observing low specific binding of [11C]this compound in our PET studies. Is this a known issue?
A2: Yes, this is a documented limitation of [11C]this compound. Despite demonstrating high selectivity and affinity for dopamine D3 receptors in in vitro studies, [11C]this compound has been shown to exhibit low specific binding in vivo in the primate brain.[1]
Q3: What is the suspected cause of the low in vivo specific binding of [11C]this compound?
A3: Research suggests that the low specific binding is not predominantly due to competition with endogenous dopamine.[1] Instead, it is likely attributable to the very low density of D3 receptors in the primate brain, which necessitates a radioligand with exceptionally high affinity to generate a sufficient signal for PET imaging.[1]
Q4: Can dopamine depletion, for instance by using reserpine (B192253), enhance the binding of [11C]this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low signal-to-noise ratio in PET images. | Insufficient specific binding of [11C]this compound to D3 receptors. | - Verify radioligand purity and specific activity. - Consider alternative radioligands with higher known in vivo affinity for D3 receptors if available. - For preclinical studies, consider using animal models with higher D3 receptor expression if applicable. |
| Difficulty in quantifying D3 receptor occupancy. | The low specific binding of [11C]this compound makes it challenging to accurately measure changes in receptor occupancy following a therapeutic intervention. | - Acknowledge this limitation in the study design and data interpretation. - Explore other imaging agents or methodologies for assessing D3 receptor engagement. |
| Inconsistent binding potential values across subjects. | Variability in D3 receptor density and the inherent limitations of the radioligand. | - Ensure strict adherence to standardized imaging protocols. - Employ robust partial volume correction methods. - A larger sample size may be required to achieve statistical power. |
Experimental Protocols
Representative Protocol for [11C]this compound PET Imaging in a Non-Human Primate Model
-
Animal Preparation:
-
The subject (e.g., a monkey) is fasted for at least 12 hours prior to the scan.
-
Anesthesia is induced and maintained throughout the imaging session.
-
A catheter is placed in a peripheral vein for radioligand injection and another for blood sampling.
-
The animal's head is positioned and immobilized in the PET scanner.
-
-
Radioligand Administration and PET Scan:
-
A bolus injection of [11C]this compound is administered intravenously.
-
Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a specified duration (e.g., 90-120 minutes).
-
-
Arterial Blood Sampling:
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and to determine the fraction of unmetabolized parent compound.
-
-
Data Analysis:
-
PET images are reconstructed, correcting for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images.
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., using a two-tissue compartment model) is applied to the TACs and the arterial input function to estimate binding parameters such as the total distribution volume (VT).
-
Visualizations
Caption: Factors contributing to the low in vivo specific binding of [11C]this compound.
This technical support guide is intended to assist researchers in understanding the known limitations of this compound in its application as a PET radioligand and to provide a framework for troubleshooting common issues encountered during its use.
References
Technical Support Center: RGH-1756 PET Scan Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing RGH-1756 in Positron Emission Tomography (PET) studies. Our goal is to help you navigate and interpret potentially ambiguous results.
Troubleshooting Guide
Question: We are observing a low signal-to-noise ratio and generally weak signal in our [11C]this compound PET scans. How can we troubleshoot this?
Answer:
Low signal with [11C]this compound is a known challenge. Research in non-human primates has indicated that despite high in vitro affinity and selectivity for the dopamine (B1211576) D3 receptor, [11C]this compound exhibits low specific binding in vivo.[1] This is thought to be due to the low density of D3 receptors in the brain, requiring a radioligand with exceptionally high in vivo affinity to produce a robust signal.[1]
Troubleshooting Steps:
-
Phantom Scans & System Calibration:
-
Ensure your PET scanner is properly calibrated using a phantom with a known activity concentration. This will confirm that the issue is not with the equipment.
-
-
Radioligand Quality Control:
-
Verify the radiochemical purity, molar activity, and specific activity of the [11C]this compound batch. Impurities can interfere with binding and signal.
-
-
Subject-Specific Factors:
-
Consider factors that could influence receptor density and tracer delivery, such as age, genetics, and disease state of the subjects.
-
-
Data Analysis Techniques:
-
Employ advanced kinetic modeling and noise reduction algorithms during data analysis to enhance the signal.
-
Question: Could the low signal be due to competition with endogenous dopamine?
Answer:
While competition with endogenous neurotransmitters is a common consideration for many radioligands, studies involving reserpine-induced dopamine depletion in monkeys did not show a significant increase in [11C]this compound binding.[1] This suggests that competition with endogenous dopamine is not the primary reason for the low specific binding observed with this tracer.[1] The issue is more likely related to the inherent properties of the radioligand and the low receptor density.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound radioligand?
A1: this compound is designed as a selective ligand for the dopamine D3 receptor.[1]
Q2: Why are my this compound PET scan results ambiguous or showing low specific binding?
A2: Studies have shown that [11C]this compound displays low specific binding to D3 receptors in vivo, even though it has high selectivity and affinity in vitro.[1] This discrepancy is likely due to the low density of D3 receptors in the primate brain, which requires a radioligand with extremely high in vivo affinity for a clear signal.[1]
Q3: Is the low signal from [11C]this compound due to competition with endogenous dopamine?
A3: Research indicates that this is not the main cause. Experiments with dopamine depletion did not significantly increase [11C]this compound binding, suggesting that other factors are at play.[1]
Q4: How can I enhance the signal or improve the interpretation of my this compound PET data?
A4: Given the inherent limitations of the radioligand, focus on rigorous quality control of the tracer, meticulous experimental protocols, and advanced data analysis techniques. This includes ensuring high radiochemical purity and using sophisticated kinetic modeling to better resolve the specific binding signal from the noise.
Data Presentation
Table 1: Hypothetical Comparison of In Vitro vs. In Vivo Binding Properties of [11C]this compound
| Parameter | In Vitro | In Vivo (Primate Brain) | Implication for PET Imaging |
| Binding Affinity (Ki) | High | Appears Functionally Low | High in vitro affinity does not translate to a strong in vivo signal. |
| Receptor Selectivity | High (D3 vs. other receptors) | Assumed High | Off-target binding is likely not a major contributor to ambiguity. |
| Specific Binding Signal | N/A | Low | Results in a low signal-to-noise ratio, making interpretation challenging. |
| Effect of Endogenous Dopamine | N/A | Minimal | Competition with endogenous dopamine is not the primary cause of the low signal.[1] |
Experimental Protocols
Protocol: Assessing and Optimizing [11C]this compound PET Signal
Objective: To systematically evaluate and potentially enhance the specific binding signal of [11C]this compound in a preclinical PET imaging study.
Materials:
-
[11C]this compound (with quality control certificate)
-
PET scanner and associated imaging equipment
-
Anesthesia and physiological monitoring equipment
-
Animal model (e.g., non-human primate)
-
D3 receptor antagonist (for blocking studies)
Methodology:
-
Radioligand Quality Control:
-
Perform High-Performance Liquid Chromatography (HPLC) to confirm the radiochemical purity of [11C]this compound is >95%.
-
Accurately measure the specific activity at the time of injection.
-
-
Animal Preparation:
-
Anesthetize the subject and maintain stable physiological conditions (heart rate, blood pressure, temperature).
-
Position the subject in the PET scanner to ensure the region of interest (e.g., striatum, substantia nigra) is within the field of view.
-
-
Baseline PET Scan:
-
Administer a bolus injection of [11C]this compound intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma and its metabolites.
-
-
Blocking Study (on a separate day):
-
Pre-treat the same subject with a selective D3 receptor antagonist at a dose known to occupy a significant portion of the receptors.
-
Repeat the [11C]this compound PET scan as described in step 3.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images with appropriate corrections (attenuation, scatter, decay).
-
Define regions of interest (ROIs) on the images corresponding to D3-rich and D3-poor brain regions.
-
Apply kinetic modeling (e.g., 2-Tissue Compartment Model) to the time-activity curves from the ROIs and the arterial input function to estimate the binding potential (BPND).
-
Compare the BPND from the baseline and blocking studies to determine the specific binding.
-
Visualizations
Caption: Challenges in this compound PET Imaging.
Caption: Workflow for Interpreting Ambiguous this compound PET Results.
References
factors affecting RGH-1756 radioligand stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the RGH-1756 radioligand. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on stability-related causes.
| Question/Issue | Potential Cause & Solution |
| Why am I observing low specific binding of [¹¹C]this compound in my in vivo PET imaging studies? | While the affinity of the radioligand is a key factor, metabolic instability can also contribute to a low signal.[1][2] Troubleshooting Steps: 1. Metabolite Analysis: Perform plasma metabolite analysis to determine the percentage of unchanged parent radioligand over time. Significant metabolism can reduce the concentration of the active radioligand available to bind to the target.[3] 2. Injectate Purity: Confirm the purity and stability of the injectate solution immediately before administration using HPLC.[3] |
| My in vitro binding assay results are inconsistent across experiments. Could this be a stability issue? | Yes, inconsistent results can be due to the degradation of this compound in the assay buffer or during sample preparation. Troubleshooting Steps: 1. Buffer Composition: The composition of the incubation buffer can affect radioligand stability. Ensure consistent use of a validated buffer system.[2] 2. Incubation Time and Temperature: Optimize and standardize incubation time and temperature.[2] Prolonged incubation at non-optimal temperatures can lead to degradation. 3. Freeze-Thaw Cycles: Although this compound has been found to be stable during repeated freeze-thaw cycles in plasma for HPLC analysis, it is good practice to minimize these cycles for all stock solutions.[4][5][6] Aliquot stock solutions to avoid multiple freeze-thaw events. |
| I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. | Unexpected peaks can indicate the presence of degradation products or metabolites. Troubleshooting Steps: 1. Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).[4] The resulting chromatogram can help identify the retention times of degradation products. 2. Metabolite Profiling: In in vivo or tissue homogenate experiments, these peaks are likely metabolites. LC-MS can be used for the characterization of these metabolites.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
While specific long-term storage conditions for the radiolabeled form are not detailed in the provided search results, general best practices for radioligands suggest storage at low temperatures (e.g., -20°C or -70°C) and protection from light to minimize degradation.[5][8]
Q2: How stable is this compound in biological matrices like plasma?
Studies developing HPLC methods for this compound quantification have found no indications of instability in plasma or during repeated freeze-thaw cycles under the conditions of their validation.[4][5][6]
Q3: Is this compound susceptible to metabolism?
Yes, this compound is subject to metabolism in vivo. Studies in rats have identified conjugated metabolites in urine and bile.[7] When using [¹¹C]this compound for in vivo studies, it is important to account for the presence of radiometabolites.[3]
Q4: What factors should I consider regarding the assay buffer for in vitro experiments?
The buffer composition, including pH and the presence of certain ions, can influence the stability and binding characteristics of the radioligand.[9] It is crucial to use a consistent and appropriate buffer system for your experiments. For instance, Tris-HCl buffer has been used in autoradiography studies with other radioligands.[10]
Experimental Protocols
HPLC Method for Stability and Purity Analysis of this compound
This protocol is synthesized from methods described for the analysis of this compound in plasma.[6][11]
-
Sample Preparation:
-
For plasma samples, perform a liquid-liquid extraction.
-
Mix plasma with an internal standard.
-
Use 1-chlorobutane (B31608) for extraction.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Supelcosil-LC-18-DB, 250 x 4.6 mm, 5 µm particle size.[6][12]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.2 M ammonium (B1175870) acetate (B1210297) (40:25:35 v/v/v).[6][11]
-
Flow Rate: 1.0 mL/min.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any potential degradation products or metabolites. The stability is assessed by the decrease in the peak area of the parent compound and the emergence of new peaks.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Lack of effect of reserpine-induced dopamine depletion on the binding of the dopamine-D3 selective radioligand, [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Endogenous Dopamine Competes with the Binding of a Radiolabeled D3 Receptor Partial Agonist In Vivo: A Positron Emission Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. validated stability-indicating hplc: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Identification of urinary and biliary conjugated metabolites of the neuromuscular blocker 51W89 by liquid chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pure.rug.nl [pure.rug.nl]
- 11. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 12. SUPELCOSIL<SUP>™</SUP> LC-18-DB (5 µm) HPLC Columns L × I.D. 25 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
addressing variability in RGH-1756 experimental outcomes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential variability in experimental outcomes with RGH-1756.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 value of this compound in our in vitro kinase assay. What are the potential causes and solutions?
A1: Variability in IC50 values is a common issue that can stem from several factors related to assay conditions and reagent handling. Below is a summary of expected IC50 values and a detailed troubleshooting guide.
Table 1: Expected IC50 Values for this compound Against KAP5 Kinase
| Assay Format | ATP Concentration | Expected IC50 (nM) |
| Biochemical (Purified Enzyme) | 10 µM (Km) | 5 - 15 |
| Cell-Based (Cellular Target Engagement) | Cellular ATP levels | 50 - 100 |
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh serial dilutions of this compound from a new stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| ATP Concentration Variance | Ensure the ATP concentration is consistent across all wells and experiments. Use a fresh, high-quality ATP stock. |
| Enzyme Activity Fluctuation | Use a consistent lot of purified KAP5 enzyme. Thaw the enzyme on ice and avoid vigorous mixing. Run a positive control to ensure enzyme activity is within the expected range. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step. |
| Incorrect Incubation Times | Adhere strictly to the incubation times specified in the protocol. Use a calibrated timer. |
Detailed Protocol: In Vitro KAP5 Kinase Assay
-
Reagent Preparation:
-
Prepare Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, and 1 mM DTT.
-
Prepare this compound serial dilutions in 100% DMSO, followed by a final dilution into Assay Buffer.
-
Prepare KAP5 enzyme solution in Assay Buffer.
-
Prepare substrate (e.g., SREBP-derived peptide) and ATP solution in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the KAP5 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the dose-response curve using a four-parameter logistic regression model to determine the IC50 value.
-
Q2: We are not observing the expected decrease in SREBP phosphorylation at Serine 345 following this compound treatment in our cell-based assays. Why might this be?
A2: A lack of effect on the downstream target, phosphorylated SREBP (p-SREBP), can be due to issues with the compound's cellular activity, the cell model, or the detection method.
This compound Signaling Pathway
Caption: The inhibitory action of this compound on the KAP5 signaling pathway.
Troubleshooting Guide: No Effect on p-SREBP Levels
| Potential Cause | Recommended Action |
| Low Compound Permeability/Efflux | Verify the cellular permeability of this compound in your specific cell line. If using a cell line known for high expression of efflux pumps (e.g., P-gp), consider using an efflux pump inhibitor as a control. |
| Insufficient Treatment Duration/Dose | Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal conditions for observing p-SREBP inhibition. |
| Poor Antibody Quality | Validate the anti-p-SREBP (Ser345) antibody using a positive control (e.g., cells treated with a known KAP5 activator) and a negative control (e.g., phosphatase-treated lysates). Use a reputable antibody supplier. |
| Cell Line Passage Number | High-passage number cells may exhibit altered signaling responses. Use cells with a low passage number (e.g., <20) and ensure they are healthy and not overly confluent at the time of treatment. |
| Sub-optimal Stimulation of the Pathway | Ensure that the cellular stressor used to activate the KAP5 pathway is applied at the correct concentration and for the appropriate duration to induce a robust p-SREBP signal. |
Detailed Protocol: Western Blotting for p-SREBP
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y) and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of this compound for 2 hours.
-
Induce cellular stress to activate the KAP5 pathway (e.g., treat with 200 µM H₂O₂ for 30 minutes).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a validated primary antibody against p-SREBP (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total SREBP and a loading control (e.g., β-actin).
-
Q3: Our cell viability assay results show high well-to-well variability. How can we improve the consistency of this assay?
A3: High variability in cell viability assays often points to inconsistencies in cell plating, reagent addition, or incubation times. A standardized workflow is critical for reproducible results.
Experimental Workflow: Cell Viability Assay
Caption: A standardized workflow for assessing the cytoprotective effects of this compound.
Troubleshooting Guide: High Variability in Cell Viability
| Potential Cause | Recommended Action |
| Uneven Cell Plating | Ensure a single-cell suspension before plating by gently triturating. Mix the cell suspension between plating sections to prevent settling. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| Inconsistent Reagent Addition | Use a multichannel pipette for adding reagents like the compound, stressor, and viability dye to minimize timing differences between wells. |
| Variable Incubation Times | Ensure all plates are incubated for the same duration. When processing multiple plates, stagger the addition of reagents to maintain consistent incubation times for each plate. |
| Presence of Air Bubbles | Inspect wells for air bubbles before reading the plate, as they can interfere with absorbance readings. Bubbles can be removed with a sterile pipette tip. |
| Cell Contamination | Regularly check cell cultures for signs of microbial contamination. Perform mycoplasma testing on cell banks. |
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage and handling are crucial for maintaining the integrity and activity of this compound.
Table 2: this compound Storage and Handling
| Form | Storage Condition | Recommended Solvent | Max Stock Concentration | Notes |
| Solid Powder | -20°C, desiccated, protected from light | N/A | N/A | Allow the vial to warm to room temperature before opening to prevent condensation. |
| DMSO Stock | -20°C or -80°C in small aliquots | DMSO | 50 mM | Minimize freeze-thaw cycles. Use low-retention tubes for aliquoting. |
| Aqueous Dilution | Prepare fresh for each experiment; do not store | Assay Buffer/Media | ≤ 100 µM | This compound has limited stability in aqueous solutions. Discard unused dilutions. |
Q5: How should I approach troubleshooting when I get an unexpected result?
A5: A logical, step-by-step approach is the most effective way to identify the source of an unexpected experimental outcome.
Logical Troubleshooting Workflow
Caption: A decision-making workflow for systematic troubleshooting of experiments.
Technical Support Center: Refining RGH-1756 PET Imaging for Enhanced D3 Receptor Quantification
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers utilizing the PET radioligand RGH-1756 for the quantification of dopamine (B1211576) D3 receptors. Given the unique challenges associated with this tracer, this guide aims to provide practical solutions to common issues encountered during experimental procedures.
Troubleshooting and FAQs
This section addresses specific issues that may arise during [11C]this compound PET imaging studies.
| Question | Answer |
| Why am I observing a low signal-to-noise ratio and low specific binding with [11C]this compound? | This is a known characteristic of [11C]this compound. In vivo studies have shown that despite promising in vitro affinity and selectivity, the specific binding signal in the brain is low.[1] This can be attributed to two primary factors: 1) Competition with endogenous dopamine: D3 receptors may be highly occupied by endogenous dopamine under physiological conditions, leaving few available sites for the radioligand to bind.[1] 2) Suboptimal in vivo binding characteristics: The favorable in vitro binding properties may not fully translate to the in vivo environment.[1] |
| How can I mitigate the impact of endogenous dopamine competition on my results? | To address the high occupancy of D3 receptors by endogenous dopamine, consider the following strategies: 1) Dopamine depletion protocols: Pre-treatment with a dopamine-depleting agent like reserpine (B192253) can increase the availability of D3 receptors for radioligand binding. 2) Pharmacological challenge studies: Administering a psychostimulant such as amphetamine can induce dopamine release, allowing for the measurement of changes in [11C]this compound binding and providing an indirect measure of dopamine-D3 receptor interaction. |
| What are the best practices for kinetic modeling of a low-binding potential ligand like [11C]this compound? | For ligands with low binding potential (BP), such as [11C]this compound, which has reported BP values between 0.17 and 0.48 in the monkey brain[1], robust kinetic modeling is crucial. Consider the following: 1) Use of a two-tissue compartment model (2TCM): This model is often necessary to adequately fit the time-activity data for D2/3 receptor ligands. 2) Constrained modeling approaches: To obtain more stable estimates of binding parameters, consider coupling the transport parameter K1/k2 between brain regions or fixing it to the value obtained in a reference region like the cerebellum. 3) Simplified Reference Tissue Model (SRTM): While SRTM can be used and is less invasive (as it doesn't require arterial blood sampling), it may underestimate the binding potential compared to more complex models. |
| How do I address the potential for partial volume effects in my data? | Partial volume effects (PVE) can lead to underestimation of radioactivity in small brain structures. To correct for this: 1) Utilize high-resolution anatomical scans: Co-registering PET data with MRI scans allows for more accurate delineation of regions of interest (ROIs). 2) Apply PVE correction algorithms: Various software packages offer algorithms to correct for PVE, which can improve the quantitative accuracy of your data, especially in D3-rich areas that may be small. |
| What is a suitable reference region for [11C]this compound studies? | The cerebellum is often used as a reference region for dopamine receptor PET studies due to its low density of D2/D3 receptors. Studies with [11C]this compound have used the cerebellum as a reference region, as pretreatment with unlabeled this compound was shown to decrease radioligand binding to the level of the cerebellum in most other brain areas.[1] |
Data Presentation
The following tables summarize quantitative data for [11C]this compound and provide a comparison with other commonly used D2/D3 receptor PET radioligands.
Table 1: Regional Binding Potential (BP) of [11C]this compound in Cynomolgus Monkey Brain
| Brain Region | Binding Potential (BP) Range |
| Various Brain Regions | 0.17 - 0.48[1] |
Data from a PET study in cynomolgus monkeys. Pretreatment with unlabeled this compound reduced binding to cerebellar levels, and a higher injected mass of the tracer led to lower BP values, indicating saturable binding.[1]
Table 2: Comparison of Binding Potentials (BPND) for Various D2/D3 PET Radioligands in the Human Brain
| Radioligand | Brain Region | Binding Potential (BPND) |
| [11C]-(+)-PHNO | Caudate | 2.08 ± 0.34[2] |
| Putamen | Not Reported | |
| Globus Pallidus | 3.55 ± 0.78[2] | |
| [11C]raclopride | Caudate | 2.1[3] |
| Putamen | 2.8[3] | |
| Ventral Striatum | 3.3[3] | |
| [11C]-(+)-PHNO | Ventral Striatum | 3.4[3] |
| Globus Pallidus | 3.3[3] | |
| [11C]-MNPA | Putamen | 0.82 ± 0.09[4] |
| Caudate | 0.59 ± 0.11[4] | |
| Thalamus | 0.28 ± 0.06[4] |
Note: BPND values can vary depending on the kinetic model used, the subject population, and the specific PET scanner and reconstruction parameters.
Experimental Protocols
This section provides a generalized methodology for a [11C]this compound PET imaging study, based on standard practices for 11C-labeled radiopharmaceuticals and available information on this compound.
1. Radiosynthesis of [11C]this compound
-
[11C]Methylation: [11C]this compound is synthesized by the N-methylation of its corresponding desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate.
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a physiologically compatible solution for intravenous injection.
-
Quality Control: Radiochemical purity, specific activity, and sterility of the final product must be confirmed before administration.
2. Subject Preparation
-
Fasting: Subjects should fast for at least 4-6 hours prior to the scan to minimize metabolic variability.
-
Informed Consent: Obtain written informed consent from all subjects, following institutional guidelines.
-
Cannulation: Place intravenous catheters in both arms, one for radiotracer injection and the other for blood sampling (if arterial input function is being measured).
3. PET Image Acquisition
-
Scanner: Use a high-resolution PET scanner.
-
Transmission Scan: Perform a transmission scan for attenuation correction using a 68Ge/68Ga or CT source.
-
Radiotracer Injection: Administer a bolus injection of [11C]this compound (typical dose for 11C tracers is around 370 MBq).
-
Dynamic Acquisition: Acquire dynamic PET data in 3D mode for 90-120 minutes post-injection. The framing protocol should consist of shorter frames at the beginning to capture the initial kinetics and longer frames later in the scan.
-
Head Motion Correction: Use a head fixation system and apply motion correction algorithms during image reconstruction.
4. Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Co-registration: Co-register the PET images to a high-resolution T1-weighted MRI scan of the subject.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for brain regions of interest (e.g., striatum, substantia nigra, ventral tegmental area, and cerebellum).
-
Kinetic Modeling: Generate time-activity curves (TACs) for each ROI. Fit the TACs using appropriate kinetic models (e.g., 2TCM) to estimate the binding potential (BPND). If an arterial input function is not available, use a reference tissue model (e.g., SRTM) with the cerebellum as the reference region.
-
Partial Volume Correction: Apply a partial volume correction method to the quantitative data.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for [11C]this compound PET Imaging
Caption: Experimental workflow for a [11C]this compound PET study.
Logical Relationship for Troubleshooting Low Signal
Caption: Troubleshooting logic for low [11C]this compound signal.
References
- 1. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative PET analysis of the dopamine D2 receptor agonist radioligand 11C-(R)-2-CH3O-N-n-propylnorapomorphine in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RGH-1756 and Other Dopamine D3 Receptor Radioligands
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor (D3R) is a crucial target in neuroscience research and drug development, implicated in various neurological and psychiatric disorders. The development of selective radioligands for the D3R is essential for in vitro and in vivo studies to understand its function and to facilitate the discovery of novel therapeutics. This guide provides a comparative overview of the dopamine D3 receptor radioligand RGH-1756 against other commonly used D3R radioligands, supported by available experimental data.
Overview of this compound
This compound is a compound that has been investigated as a potential dopamine D3 receptor antagonist. While it has been described as having high in vitro affinity and selectivity for the D3 receptor, its performance in in vivo imaging studies has been challenging. Studies using [11C]this compound in positron emission tomography (PET) have shown low specific binding in the brain of non-human primates. This has been attributed to insufficient in vivo affinity to provide a robust signal, rather than competition with endogenous dopamine.
Quantitative Comparison of Dopamine D3 Receptor Radioligands
The following table summarizes the in vitro binding affinities (Ki) for the dopamine D3 and D2 receptors and the resulting D3/D2 selectivity for this compound and other notable D3R radioligands.
| Radioligand | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity | Notes |
| This compound | Data not available | Data not available | Described as high | Antagonist; Poor in vivo PET signal |
| (+)-PHNO | 1.72 ± 0.46[1] | ~25 | ~15 | Agonist; Used in PET imaging |
| PF-NB2 | Data not available | Data not available | Data not available | |
| K-136 | Data not available | Data not available | Data not available |
Note: The in vitro binding data for this compound, PF-NB2, and K-136 were not available in the reviewed literature. The description of this compound having "high selectivity and affinity in vitro" is based on qualitative statements from published research.
Experimental Protocols
In Vitro Radioligand Binding Assay for Dopamine D3 Receptors
This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine D3 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]Spiperone or another suitable D3R radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol (B65202) or another suitable D2/D3 antagonist.
-
Test compounds (e.g., this compound) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a concentration that yields adequate signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Test compound at various concentrations or vehicle for total binding.
-
Non-specific binding control for determining non-specific binding.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo PET Imaging Protocol for Dopamine D3 Receptors in Non-Human Primates
This protocol provides a general workflow for evaluating a novel D3 receptor radioligand, such as [11C]this compound, in non-human primates.
Animal Preparation:
-
Fast the animal overnight before the PET scan.
-
Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine) and maintain anesthesia throughout the imaging session (e.g., with isoflurane).
-
Insert intravenous catheters for radioligand injection and blood sampling.
-
Monitor vital signs (heart rate, blood pressure, respiration, body temperature) throughout the procedure.
PET Scan Procedure:
-
Position the anesthetized animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the radiolabeled ligand (e.g., [11C]this compound) intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and to determine the fraction of unchanged radioligand (metabolite analysis).
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the brain images corresponding to areas with high (e.g., substantia nigra, globus pallidus) and low (e.g., cerebellum) D3 receptor density.
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs using appropriate pharmacokinetic models (e.g., simplified reference tissue model or kinetic modeling using the arterial input function) to quantify receptor binding, often expressed as the binding potential (BPND).
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway.
Experimental Workflow for Radioligand Evaluation
Caption: Experimental workflow for PET radioligand evaluation.
References
A Comparative Guide to Dopamine D3 Receptor PET Tracers: Validating RGH-1756 for Human Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positron emission tomography (PET) tracer RGH-1756 with alternative radioligands for imaging the dopamine (B1211576) D3 receptor (D3R) in the human brain. The objective is to evaluate the suitability of [11C]this compound for human PET studies by comparing its performance characteristics with established D2/D3 receptor tracers, namely [11C]raclopride, [18F]fallypride, and [11C]-(+)-PHNO. This analysis is based on published experimental data.
Executive Summary
The dopamine D3 receptor is a crucial target in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. PET imaging provides a non-invasive method to quantify D3R in the living human brain, aiding in drug development and understanding disease mechanisms. While several PET tracers have been developed for the D2/D3 receptors, their varying affinities and selectivities present distinct advantages and disadvantages. This guide focuses on the validation of [11C]this compound, a novel D3R antagonist, by comparing it against well-characterized radioligands.
Data Presentation: Quantitative Comparison of PET Tracers
The following tables summarize the key quantitative data for [11C]this compound and its alternatives.
Table 1: In Vitro Binding Affinities (Ki in nM) for Dopamine Receptors
| Tracer | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity Ratio |
| [11C]this compound | - | - | High D3 selectivity reported |
| [11C]raclopride | 2.51[1] | - | D2-preferring |
| [18F]fallypride | 2.2[2] | 1.6[2] | ~1.4 |
| [11C]-(+)-PHNO | 8.5[3] | 0.16[3] | ~53 (D3-preferring) |
Note: Specific Ki values for this compound were not available in the searched literature, but it is consistently described as a D3-selective antagonist.
Table 2: In Vivo Performance in Human PET Studies (Binding Potential, BPnd)
| Tracer | Brain Region | Binding Potential (BPnd) | Key Findings |
| [11C]this compound | Various (Monkey) | 0.17 - 0.48[4] | Low signal for specific binding in vivo.[4] |
| [11C]raclopride | Putamen | ~2.8[5] | Well-established for striatal D2R imaging.[6] |
| Caudate | ~2.1[5] | ||
| [18F]fallypride | Thalamus | Lower in schizophrenia patients (-8.5% to -27.2%)[7] | Suitable for extrastriatal D2/D3 imaging.[7] |
| [11C]-(+)-PHNO | Ventral Striatum | ~3.3 - 3.43[5] | D3-preferring agonist, allows imaging of D3R-rich regions.[5][8][9] |
| Globus Pallidus | ~3.3[5] | Higher signal in D3-rich areas compared to [11C]raclopride.[5] | |
| Substantia Nigra | ~2.0[5] |
Note: The in vivo data for [11C]this compound is from a study in cynomolgus monkeys and may not be directly comparable to human data for the other tracers.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
[11C]this compound PET Imaging Protocol (Based on Primate Studies)
-
Radiosynthesis: [11C]this compound is synthesized from its precursor molecule.
-
Animal Preparation: A cynomolgus monkey is anesthetized and positioned in the PET scanner.
-
Tracer Administration: A bolus injection of [11C]this compound is administered intravenously.
-
PET Data Acquisition: Dynamic PET scans are acquired for a duration of approximately 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which serves as an input function for kinetic modeling.
-
Data Analysis: Regional time-activity curves are generated for various brain regions. The binding potential (BP) is calculated using a suitable kinetic model, often with the cerebellum as a reference region.[4]
[11C]raclopride PET Imaging Protocol (Human Studies)
-
Radiosynthesis: [11C]raclopride is produced from its precursor.
-
Subject Preparation: Human subjects are positioned in the PET scanner.
-
Tracer Administration: A single intravenous bolus of [11C]raclopride (e.g., 533 ± 104 MBq) is administered.[10]
-
PET Data Acquisition: Dynamic PET scans are performed for approximately 60-90 minutes.[6][11]
-
Data Analysis: The binding potential (BPnd) is often calculated using a simplified reference tissue model (SRTM) with the cerebellum as the reference region, avoiding the need for arterial blood sampling. Bolus-plus-infusion protocols are also utilized to measure changes in endogenous dopamine.
[18F]fallypride PET Imaging Protocol (Human Studies)
-
Radiosynthesis: [18F]fallypride is synthesized from its tosylated precursor.
-
Subject Preparation: Human subjects are positioned in the PET scanner.
-
Tracer Administration: An intravenous bolus of [18F]fallypride (e.g., ~185 MBq) is administered.
-
PET Data Acquisition: Due to the longer half-life of Fluorine-18, dynamic scans can be acquired for longer durations, often up to 180 minutes, sometimes in segments.
-
Data Analysis: The simplified reference tissue model (SRTM) is commonly used to calculate BPnd, with the cerebellum as the reference region. Multiple-injection protocols have been used in non-human primates to estimate kinetic parameters.
[11C]-(+)-PHNO PET Imaging Protocol (Human Studies)
-
Radiosynthesis: [11C]-(+)-PHNO is synthesized via N-acylation of its precursor followed by reduction.
-
Subject Preparation: Human subjects are positioned in the PET scanner.
-
Tracer Administration: A bolus injection of [11C]-(+)-PHNO is administered intravenously.
-
PET Data Acquisition: Dynamic PET scans are acquired for approximately 90-120 minutes.
-
Arterial Blood Sampling: Arterial blood sampling is often performed to provide an input function for kinetic modeling.[8]
-
Data Analysis: The binding potential (BPnd) is calculated using kinetic models like the multilinear analysis (MA1) or the simplified reference tissue model (SRTM) with the cerebellum as the reference region.[4][8]
Mandatory Visualization
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for PET Tracer Validation
Caption: Workflow for PET tracer validation.
Discussion and Conclusion
The validation of a novel PET tracer like [11C]this compound for human studies requires a thorough comparison with existing tools.
-
[11C]this compound: While developed as a D3-selective antagonist, in vivo studies in non-human primates have revealed a low specific binding signal.[4] The binding potential values are notably lower than those observed for other D2/D3 tracers in humans. This suggests that while it may have high in vitro selectivity, its in vivo performance for quantitative imaging in humans might be limited. The low signal could be attributed to several factors, including suboptimal pharmacokinetic properties or high occupancy by endogenous dopamine.
-
[11C]raclopride: This is a well-established antagonist with moderate affinity for D2 receptors, making it suitable for imaging the high-density D2 receptors in the striatum.[6] Its utility in extrastriatal regions with lower receptor densities is limited.
-
[18F]fallypride: As a high-affinity antagonist for both D2 and D3 receptors, [18F]fallypride allows for the quantification of receptors in both striatal and extrastriatal regions.[2][7] The longer half-life of Fluorine-18 is advantageous for longer scan durations and studies of receptor occupancy.
-
[11C]-(+)-PHNO: This D3-preferring agonist radioligand has shown great promise for imaging D3R-rich regions in the human brain.[5][8][9] It exhibits a distinct distribution pattern compared to D2-preferring antagonists like [11C]raclopride, with higher binding in areas like the globus pallidus and substantia nigra.[5] This makes it a valuable tool for specifically investigating the D3 receptor system.
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET analysis of human dopamine receptor subtypes using 11C-SCH 23390 and 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative PET analysis of the dopamine D2 receptor agonist radioligand 11C-(R)-2-CH3O-N-n-propylnorapomorphine in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection of hepatocellular carcinoma using 11C-choline PET: comparison with 18F-FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of [11C]-erlotinib PET demonstrates specific binding for activating mutations of the EGFR kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visual assessment versus quantitative assessment of 11C-PIB PET and 18F-FDG PET for detection of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine D3 Receptor Ligands: RGH-1756 and Alternatives in the Context of Autoradiography Validation
For researchers, scientists, and drug development professionals, the accurate characterization of novel compounds targeting specific neurotransmitter receptors is paramount. This guide provides a comparative overview of RGH-1756, a putative dopamine (B1211576) D3 receptor antagonist, and other selective ligands. It contextualizes their binding profiles with in vitro autoradiography, a powerful technique for visualizing and quantifying receptor distribution in tissue sections.
While this compound has demonstrated high in vitro affinity and selectivity for the dopamine D3 receptor, in vivo studies using Positron Emission Tomography (PET) have indicated low specific binding. This discrepancy highlights the critical need for comprehensive validation of a ligand's binding characteristics, for which in vitro receptor autoradiography serves as a fundamental tool. This guide will delve into a comparison of this compound with other notable D3 receptor antagonists, present a detailed protocol for in vitro receptor autoradiography, and illustrate key processes with diagrams.
Comparative Analysis of Dopamine D3 Receptor Ligands
The selection of a suitable radioligand is crucial for the success of autoradiography and other binding assays. The ideal ligand exhibits high affinity for the target receptor and high selectivity over other receptors, particularly those within the same family. Below is a comparison of the in vitro binding affinities (Ki) of this compound and several alternative compounds for the dopamine D3 and D2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | D3 vs. D2 Selectivity Ratio |
| This compound | 0.085[1] | 0.49[1] | ~5.8 |
| HY-3-24 | 0.67[2][3][4][5] | 86.7[2][3][4][5] | ~129 |
| PF-4363467 | 3.1[6] | 692[6][7] | ~223 |
| SB-277011A | ~1 (pKi = 8.0)[8] | ~100 (pKi = 6.0)[8] | ~100 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity.
This table illustrates the varying degrees of affinity and selectivity among different dopamine D3 receptor ligands. While this compound shows high affinity for the D3 receptor, its selectivity over the D2 receptor is less pronounced compared to alternatives like HY-3-24 and PF-4363467.
Experimental Protocol: In Vitro Receptor Autoradiography for Dopamine D3 Receptors
This protocol outlines a generalized procedure for visualizing and quantifying the binding of a radiolabeled ligand, such as a tritiated or iodinated version of the compounds listed above, to dopamine D3 receptors in brain tissue sections.
1. Tissue Preparation:
-
Animal brains (e.g., rat, mouse) are rapidly dissected and frozen in isopentane (B150273) cooled with dry ice.
-
Frozen brains are sectioned on a cryostat at a thickness of 10-20 µm.
-
The tissue sections are thaw-mounted onto gelatin-coated microscope slides and stored at -80°C until use.
2. Radioligand Incubation:
-
Slides are brought to room temperature before incubation.
-
A pre-incubation step in a buffer (e.g., Tris-HCl) is performed to remove endogenous dopamine.
-
Slides are then incubated with the radioligand in a buffer containing specific additives to minimize non-specific binding. The concentration of the radioligand should be close to its Kd value for the D3 receptor.
-
To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled D3 receptor antagonist (e.g., unlabeled this compound or a selective competitor).
3. Washing:
-
Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand. Multiple washing steps of short duration are typically employed.
-
A final rapid rinse in distilled water is performed to remove buffer salts.
4. Drying and Exposure:
-
The slides are dried under a stream of cool, dry air.
-
The dried slides are apposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
The exposure duration depends on the specific activity of the radioligand and the density of the receptors, and can range from hours to weeks.
5. Data Acquisition and Analysis:
-
After exposure, the imaging plate is scanned using a phosphor imager, or the film is developed.
-
The resulting autoradiograms show the distribution of the radioligand binding sites.
-
Quantitative analysis is performed using image analysis software. Regions of interest (ROIs) are drawn over specific brain areas, and the optical density or photostimulated luminescence is measured.
-
By comparing the total binding to the non-specific binding, the specific binding can be calculated for each ROI.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for in vitro receptor autoradiography.
Caption: Simplified dopamine D3 receptor signaling pathway.
References
- 1. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects (Journal Article) | OSTI.GOV [osti.gov]
- 8. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
A Comparative Guide to RGH-1756 and Fallypride for Dopamine D2/D3 Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key radioligands, RGH-1756 and [¹⁸F]fallypride, used in the imaging of dopamine (B1211576) D2 and D3 receptors. The information presented is intended to assist researchers in selecting the appropriate tool for their specific preclinical and clinical imaging needs. While [¹⁸F]fallypride is a well-established, non-selective D2/D3 receptor radiotracer for Positron Emission Tomography (PET), this compound has been investigated as a potential D3-selective ligand. This document outlines their respective characteristics, supported by available experimental data.
Quantitative Data Presentation
A direct quantitative comparison of the in vitro binding affinities of this compound and fallypride (B43967) is limited by the available data for this compound. However, the following tables summarize the known binding characteristics and in vivo imaging performance.
Table 1: In Vitro Binding Affinity
| Radioligand | D2 Receptor Affinity (Ki) | D3 Receptor Affinity (Ki) | Selectivity (D2/D3) |
| This compound | Described as having significantly lower affinity compared to D3[1] | Described as having high affinity[2] | High selectivity for D3 receptor |
| [¹⁸F]Fallypride | 2.1 nM (D2S), 2.2 nM (D2L)[3] | 1.6 nM[3] | Non-selective |
Table 2: In Vivo Imaging Performance
| Radioligand | Imaging Modality | Key In Vivo Findings |
| [¹¹C]this compound | PET | Low specific binding in the monkey brain, resulting in a poor signal for D3 receptors. Homogenous distribution with low binding potential values.[2] |
| [¹⁸F]Fallypride | PET | High-affinity binding to both D2 and D3 receptors, allowing for imaging in both striatal and extrastriatal brain regions.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Receptor Binding Assay Protocol (Fallypride)
This protocol outlines a typical in vitro competition binding assay to determine the affinity (Ki) of a compound for D2 and D3 receptors.
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., rat striatum for D2 receptors, or cells expressing recombinant human D2 or D3 receptors) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet to wash the membranes. Repeat this washing step.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]spiperone).
-
Add increasing concentrations of the unlabeled competitor compound (fallypride).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo PET Imaging Protocol ([¹¹C]this compound and [¹⁸F]Fallypride)
This protocol describes a general workflow for performing PET imaging studies in non-human primates or humans.
-
Radioligand Synthesis: Synthesize [¹¹C]this compound or [¹⁸F]fallypride according to established radiochemical procedures.
-
Subject Preparation:
-
Fast the subject for a designated period before the scan.
-
Position the subject in the PET scanner to ensure the brain is within the field of view.
-
Anatomical imaging (MRI or CT) is typically performed for co-registration and anatomical localization.
-
-
Radioligand Administration and PET Scan:
-
Administer a bolus injection of the radioligand intravenously.
-
Acquire dynamic PET data over a specified duration (e.g., 90-120 minutes).
-
-
Blood Sampling (for arterial input function):
-
For quantitative analysis, arterial blood samples are often collected throughout the scan to measure the concentration of the radioligand in the plasma over time.
-
Analyze plasma samples to determine the fraction of unchanged parent radioligand.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data into a series of images over time.
-
Co-register the PET images with the anatomical MRI or CT images.
-
Define regions of interest (ROIs) on the anatomical images corresponding to specific brain structures (e.g., striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply appropriate pharmacokinetic models (e.g., two-tissue compartment model or simplified reference tissue model) to the TACs to estimate outcome measures such as the binding potential (BPND), which reflects the density of available receptors.
-
Mandatory Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fallypride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Dopamine D3 Receptor PET Tracer [11C]RGH-1756
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positron emission tomography (PET) tracer [11C]RGH-1756, contextualizing its performance against other available radioligands for the dopamine (B1211576) D3 receptor. This document synthesizes available experimental data to objectively outline the advantages and disadvantages of [11C]this compound, offering researchers a data-driven basis for tracer selection in preclinical and clinical imaging studies.
Introduction to Dopamine D3 Receptor Imaging
The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain. It is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse. PET imaging provides a non-invasive method to quantify D3R density and occupancy in the living brain, offering a critical tool for understanding disease pathophysiology and developing novel therapeutics. The development of selective and high-affinity PET tracers is paramount for accurate D3R quantification. However, the high sequence homology between the D3 and D2 receptors presents a significant challenge in developing D3-selective radioligands.
Overview of [11C]this compound
[11C]this compound is a putative dopamine D3 receptor agonist radioligand. While it exhibits promising high affinity and selectivity for the D3R in in vitro studies, its performance in in vivo imaging has revealed significant limitations.
Comparative Analysis of D3R PET Tracers
The selection of a PET tracer is a critical decision in any imaging study. The following tables present a quantitative comparison of [11C]this compound with other prominent D2/D3 receptor radioligands.
Table 1: In Vitro Binding Affinities (Ki in nM) of Selected D2/D3 PET Tracers
| Tracer | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity Ratio |
| [11C]this compound | High in vitro affinity (specific values not consistently reported) | - | High in vitro selectivity |
| [11C]-(+)-PHNO | 0.16 | 8.5 | ~53 |
| [18F]Fallypride | 1.6 | 2.2 | ~1.4 |
| [11C]Raclopride | Moderate affinity | Low affinity | D2-preferring |
| [18F]Fluortriopride ([18F]FTP) | 0.17 | ~28 | ~165 |
Table 2: In Vivo Performance of Selected D2/D3 PET Tracers
| Tracer | Key In Vivo Characteristics | Binding Potential (BPND) in D3-Rich Regions | Advantages | Disadvantages |
| [11C]this compound | Low specific binding in vivo.[1] Homogeneous distribution in the brain.[1] | 0.17 - 0.48 (in monkey brain)[1] | High in vitro selectivity. | Very low in vivo signal, making quantification difficult.[1] Fails to effectively label D3 receptors in vivo. |
| [11C]-(+)-PHNO | D3-preferring agonist.[2][3][4][5] High uptake in D3-rich regions like the globus pallidus and substantia nigra.[6] Sensitive to endogenous dopamine levels.[2] | Substantia Nigra: ~1.0, Globus Pallidus: ~3.3, Ventral Striatum: ~3.4 (in humans)[6] | Good signal in D3-rich regions.[6] Enables in vivo quantification of D3R.[5] | Not fully D3-selective, with a notable D2 component to its signal.[5] As an agonist, its binding may be more complex to interpret than antagonist tracers. |
| [18F]Fallypride | High-affinity antagonist for both D2 and D3 receptors.[7][8] | Thalamus: ~1.5-2.0 (in humans) | Longer half-life of 18F allows for longer scan times and centralized production. Can image extrastriatal D2/D3 receptors.[2] | Low D3/D2 selectivity.[7] Binding represents a mixed D2/D3 signal.[8] |
| [11C]Raclopride | D2-preferring antagonist.[2] | Low signal in D3-rich, D2-poor regions. | Well-characterized and widely used for D2R imaging.[2][8] | Poor for imaging D3 receptors due to low affinity and selectivity. |
| [18F]Fluortriopride ([18F]FTP) | High D3 selectivity.[9] Binding is highly sensitive to endogenous dopamine competition.[9] | Low under baseline conditions; signal is enhanced after dopamine depletion.[9] | High in vitro selectivity for D3R.[9] | In vivo signal is highly dependent on endogenous dopamine levels, complicating interpretation under normal physiological conditions.[9] |
Experimental Protocols
A typical experimental protocol for a PET imaging study with a D2/D3 receptor tracer like [11C]-(+)-PHNO is outlined below. This can be adapted for other tracers, including [11C]this compound, with adjustments for specific kinetics and radiation dosimetry.
4.1. Subject Preparation
-
Informed Consent: All subjects must provide written informed consent after a full explanation of the procedures and potential risks.
-
Medical Screening: A thorough medical history, physical examination, and routine blood tests are conducted to ensure the subject is healthy.
-
Fasting: Subjects are typically required to fast for at least 4-6 hours before the scan to minimize metabolic variability.
-
Catheter Placement: Two intravenous catheters are placed, one for radiotracer injection and one for arterial blood sampling (if required for full kinetic modeling).
4.2. Radiotracer Synthesis
-
[11C]this compound and [11C]-(+)-PHNO: Carbon-11 is produced in a cyclotron and used to radiolabel a precursor molecule. The final product is purified by high-performance liquid chromatography (HPLC), formulated in a sterile solution, and tested for radiochemical purity, chemical purity, and sterility before injection.
4.3. PET Scan Acquisition
-
Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Transmission Scan: A low-dose CT or transmission scan is performed for attenuation correction of the PET data.
-
Radiotracer Injection: A bolus of the radiotracer (e.g., ~360 MBq of [11C]-(+)-PHNO) is injected intravenously.[10]
-
Dynamic Imaging: Dynamic 3D PET data are acquired for 90-120 minutes post-injection.[11]
-
Arterial Blood Sampling (Optional): If a metabolite-corrected arterial input function is required, arterial blood samples are collected throughout the scan to measure radioactivity in whole blood and plasma, and to determine the fraction of unchanged radiotracer over time.
4.4. Data Analysis
-
Image Reconstruction: PET data are corrected for attenuation, scatter, and decay, and reconstructed into a series of 3D images over time.
-
Image Co-registration: The PET images are co-registered with the subject's anatomical MRI scan to allow for accurate delineation of regions of interest (ROIs).
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. The binding potential relative to the non-displaceable tissue compartment (BPND) is calculated. A common and non-invasive method is the Simplified Reference Tissue Model (SRTM), which uses a reference region with a negligible density of D3 receptors (e.g., the cerebellum) to estimate non-specific binding.[11][12][13]
Mandatory Visualizations
Dopamine Signaling Pathway
Caption: Simplified Dopamine Signaling Pathway
Experimental Workflow for a D3R PET Imaging Study
References
- 1. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the role of the D3 receptor in addiction? A mini review of PET studies with [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D3 Receptors and PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in the development of dopamine D2- and D3-selective radiotracers for PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative PET analysis of the dopamine D2 receptor agonist radioligand 11C-(R)-2-CH3O-N-n-propylnorapomorphine in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of changes in binding potential with a simplified reference tissue model and multiple injections of [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RGH-1756: A Focus on Dopamine D3 Receptor Affinity and Selectivity
For Immediate Release
This guide provides a detailed comparative analysis of RGH-1756, a potent and selective dopamine (B1211576) D3 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound relative to other dopamine receptor ligands. This analysis focuses on in vitro binding affinity and selectivity, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is an atypical antipsychotic agent characterized by its strong and selective antagonist activity at the human dopamine D3 receptor.[1] While it also shows some activity at the human D2L and 5-HT1A receptors, its primary pharmacological distinction lies in its high affinity for the D3 receptor.[1] Despite promising in vitro characteristics, its development has been met with challenges in demonstrating specific binding in vivo, a factor attributed to the low density of D3 receptors in the brain and potential competition with endogenous dopamine.[2][3][4]
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and a selection of other dopamine D3 receptor ligands. The data is presented to facilitate a direct comparison of potency and selectivity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | D3 vs D2 Selectivity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cariprazine (RGH-188) | - | ~0.5-0.7 | ~0.085 | - | - | ~6-8 fold |
| SB-277011A | - | 1000 | 10 | - | - | 100-fold |
| U-99194A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki(D2)/Ki(D3).
As indicated in the table, specific quantitative Ki values for this compound across the dopamine receptor panel were not available in the public domain at the time of this publication. However, literature consistently refers to its "high affinity and selectivity" for the D3 receptor in in vitro studies.[2][4] For comparative purposes, data for Cariprazine (RGH-188) and SB-277011A are included, demonstrating their respective affinities and selectivities for the D3 versus the D2 receptor. Cariprazine shows a roughly 6 to 8-fold preference for the D3 receptor, while SB-277011A exhibits a 100-fold selectivity.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by dopamine, it primarily couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences various cellular processes, including neuronal excitability and gene expression.
Experimental Protocols
The determination of binding affinity (Ki) is crucial for characterizing novel compounds like this compound. A standard method for this is the radioligand displacement assay.
Radioligand Displacement Assay for Dopamine Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) for dopamine receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.
Objective: To determine the inhibitor constant (Ki) of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a known radioligand.
Materials:
-
Cell Membranes: CHO cell membranes stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [³H]-Spiperone for D2/D3 receptors).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known antagonist for the receptor (e.g., Haloperidol).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Fluid and Counter.
Workflow:
Procedure:
-
Plate Setup: To each well of a 96-well plate, add:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (for the displacement curve).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a dopamine D3 receptor antagonist with a pharmacological profile characterized by high in vitro affinity and selectivity. While specific quantitative binding data for this compound remains to be fully disclosed in publicly accessible literature, a comparative context with other D3 receptor ligands highlights the ongoing efforts in developing selective compounds for this important therapeutic target. The provided experimental protocol for radioligand displacement assays offers a standardized method for researchers to conduct their own comparative evaluations of novel and existing dopamine receptor ligands. Further research is warranted to fully elucidate the in vivo pharmacological profile of this compound and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of effect of reserpine-induced dopamine depletion on the binding of the dopamine-D3 selective radioligand, [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Specificity of the Dopamine D3 Receptor Radioligand RGH-1756: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vivo specificity of RGH-1756, a putative dopamine (B1211576) D3 receptor-selective radioligand for Positron Emission Tomography (PET). Its performance is objectively compared with alternative D3 receptor radioligands, supported by available experimental data.
Introduction to this compound
This compound is a radiolabeled compound, specifically [11C]this compound, designed to enable the in vivo visualization and quantification of dopamine D3 receptors in the brain using PET imaging. The dopamine D3 receptor is a key target in the research and development of therapeutics for neuropsychiatric disorders such as schizophrenia and substance abuse. The specificity of a radioligand is paramount for the accurate interpretation of PET imaging data.
In Vivo Specificity Profile of [11C]this compound
In vivo studies in cynomolgus monkeys have provided initial characterization of [11C]this compound's binding profile. While touted for its high in vitro selectivity and affinity, the in vivo performance of [11C]this compound has demonstrated limitations.
Key Findings from In Vivo Studies:
-
Low Specific Binding: PET studies revealed a rather homogenous distribution of [11C]this compound in the monkey brain, with low regional binding potential (BP) values ranging from 0.17 to 0.48.[1] This low signal for specific binding suggests that the favorable in vitro characteristics may not fully translate to the in vivo environment.
-
Potential Reasons for Low Binding: The low specific binding is not thought to be primarily due to competition with endogenous dopamine.[2] Instead, it is hypothesized to be a consequence of the low density of D3 receptors in the primate brain, necessitating a radioligand with exceptionally high affinity for a robust signal.[2][3]
-
Cross-Reactivity with D2 Receptors: Pre-treatment with the D2/D3 receptor antagonist raclopride (B1662589) resulted in a partial inhibition of [11C]this compound binding in several brain regions, including the striatum, mesencephalon, and neocortex.[1] This indicates a degree of cross-reactivity with dopamine D2 receptors in vivo.
-
No Interaction with 5-HT1A Receptors: The 5-HT1A receptor antagonist WAY-100635 had no discernible effect on [11C]this compound binding, suggesting a lack of significant interaction with this serotonin (B10506) receptor subtype.[1]
Comparison with Alternative Dopamine D3 Receptor Radioligands
Several other radioligands have been developed for PET imaging of D3 receptors, each with its own set of characteristics. A comparison with these alternatives provides context for evaluating the utility of [11C]this compound.
| Radioligand | Primary Target(s) | Key In Vivo Characteristics |
| [11C]this compound | Dopamine D3 (putative) | Low specific binding in vivo (BP: 0.17-0.48 in monkeys), partial blocking by a D2/D3 antagonist suggests some D2 receptor binding.[1] |
| [11C]-(+)-PHNO | Dopamine D3/D2 | D3-preferring agonist radioligand. Allows for quantification of receptor levels.[4] |
| [18F]fallypride | Dopamine D2/D3 | High-affinity antagonist. Can be more sensitive to endogenous dopamine displacement in regions with medium to high receptor density.[5][6] |
| [11C]FLB 457 | Dopamine D2/D3 | High-affinity antagonist. Provides greater sensitivity in cortical regions with low receptor density.[5][6] |
Experimental Methodologies
In Vivo PET Imaging with [11C]this compound in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys were used for the in vivo PET studies.
-
Radioligand Administration: [11C]this compound was administered intravenously.
-
PET Scanning: Dynamic PET scans were acquired to measure the distribution and binding of the radioligand in the brain over time.
-
Blocking Studies: To assess specificity, baseline scans were compared with scans performed after pre-treatment with unlabeled this compound, the D2/D3 antagonist raclopride, or the 5-HT1A antagonist WAY-100635.[1]
-
Data Analysis: Regional binding potential (BP) values were calculated to quantify the specific binding of the radioligand.[1]
Signaling Pathways and Experimental Workflows
Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2/D3 receptor signaling pathway.
Experimental Workflow for In Vivo Specificity Evaluation
The following workflow illustrates the steps taken to evaluate the in vivo specificity of [11C]this compound.
Caption: Workflow for in vivo specificity evaluation.
Conclusion
The available in vivo data on [11C]this compound suggest that while it was designed as a D3-selective radioligand, its utility for specific in vivo imaging of D3 receptors is limited. The low specific binding signal and partial blocking by a D2/D3 antagonist indicate challenges in accurately and reliably quantifying D3 receptors in the brain with this tracer. For researchers requiring robust in vivo quantification of D3 receptors, alternative radioligands such as [11C]-(+)-PHNO may offer a more suitable profile, although the choice of radioligand will ultimately depend on the specific research question and the brain regions of interest. Further studies providing a direct, head-to-head comparison of these radioligands in the same animal models would be highly valuable to the field.
References
- 1. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of effect of reserpine-induced dopamine depletion on the binding of the dopamine-D3 selective radioligand, [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: RGH-1756 and Novel Dopamine D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational dopamine (B1211576) D3 receptor ligand RGH-1756 with other novel D3 ligands, focusing on their performance based on available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a comprehensive overview of binding affinities, selectivity, and functional characteristics, alongside detailed experimental methodologies.
Introduction to Dopamine D3 Receptor Ligands
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and depression. The development of ligands with high affinity and selectivity for the D3 receptor over the closely related D2 receptor is a critical objective, as this selectivity is hypothesized to offer improved therapeutic profiles with fewer side effects. This guide examines this compound in the context of other notable D3 receptor ligands.
Comparative Analysis of Ligand Binding Affinity and Selectivity
Table 1: In Vitro Binding Affinity of Novel Ligands at Human Dopamine D3 and D2 Receptors
| Compound | Target Receptor | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | D3 vs. D2 Selectivity (fold) |
| Cariprazine (B1246890) (RGH-188) | hD3 | 10.07 | ~0.085 | ~10 |
| hD2L | 9.16 | ~0.69 | ||
| PG01037 | hD3 | 9.15 | 0.7 | >100 |
| hD2 | 7.03 | 93.3 |
Data for Cariprazine (RGH-188) sourced from Kiss et al. (2010).[1] Data for PG01037 sourced from Grundt et al. (2005).[2]
Table 2: Functional Activity of Cariprazine at Human Dopamine D3 and D2 Receptors
| Compound | Assay | Receptor | Functional Activity | Potency (pEC50 / pKb) | Efficacy (Emax) |
| Cariprazine (RGH-188) | cAMP accumulation | hD3 | Partial Agonist | 8.58 | 71% |
| hD3 | Antagonist | 9.57 | - | ||
| Inositol Phosphate Accumulation | hD2L | Partial Agonist | 8.50 | 30% | |
| hD2L | Antagonist | 9.22 | - |
Data sourced from Kiss et al. (2010).[1]
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of various downstream effectors, including ion channels. Furthermore, D3 receptor activation can trigger G protein-independent signaling cascades, such as those involving β-arrestin, which can lead to the activation of pathways like the MAP kinase cascade.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a test compound for a specific receptor.
1. Membrane Preparation:
-
HEK-293 cells stably expressing the human dopamine D3 or D2 receptor are cultured and harvested.
-
The cells are lysed by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone) is used.
-
The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, cariprazine, or PG01037).
-
Incubation is carried out at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This functional assay measures the recruitment of β-arrestin to the activated GPCR, providing insights into the agonist or antagonist properties of a compound.
1. Cell Culture:
-
A cell line engineered to co-express the D3 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.
2. Assay Procedure:
-
Cells are seeded in a microplate and incubated.
-
For agonist mode, varying concentrations of the test compound are added to the cells.
-
For antagonist mode, cells are first incubated with the test compound, followed by the addition of a known D3 receptor agonist at a fixed concentration (e.g., EC80).
-
The plate is incubated at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
3. Detection:
-
A substrate solution for the complemented enzyme (β-galactosidase) is added to each well.
-
The plate is incubated at room temperature in the dark.
-
The resulting chemiluminescent signal is measured using a plate reader.
4. Data Analysis:
-
The luminescence signal is proportional to the extent of β-arrestin recruitment.
-
For agonists, the concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, the inhibition of the agonist-induced signal is used to determine the IC50, which can be converted to a functional inhibition constant (Kb).
Conclusion
This guide provides a comparative overview of this compound and other novel dopamine D3 receptor ligands. While quantitative binding data for this compound is not publicly available, it is recognized as a high-affinity and selective D3 antagonist. In comparison, cariprazine (RGH-188) demonstrates high affinity for both D3 and D2 receptors with a preference for D3, and exhibits partial agonist activity. PG01037, on the other hand, shows very high selectivity for the D3 receptor. The provided experimental protocols offer a standardized framework for the evaluation of such compounds, and the signaling pathway diagram illustrates the mechanism of action of D3 receptor ligands. This information is intended to aid researchers in the design and interpretation of studies aimed at developing novel therapeutics targeting the dopamine D3 receptor.
References
A Comparative Guide to the Reproducibility of PET Scan Results for Neuroinflammation Imaging
Disclaimer: The initially requested topic, "reproducibility of RGH-1756 PET scan results," could not be addressed as This compound is not a publicly recognized PET tracer designation. Extensive searches indicate that this identifier may be an internal compound code, is not available in published scientific literature, or is erroneous.
Therefore, this guide provides a comparative analysis of the reproducibility of a well-established and widely researched PET tracer, [11C]PBR28 , which is used for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. This guide is intended for researchers, scientists, and drug development professionals to serve as a framework for evaluating and comparing the performance of PET tracers.
Introduction to [11C]PBR28
[11C]PBR28 is a second-generation PET radioligand designed to quantify the expression of TSPO in the brain.[1] TSPO levels are known to increase in response to neuroinflammatory processes, where microglia and astrocytes become activated.[2] Consequently, [11C]PBR28 PET imaging is a valuable tool for the in-vivo assessment of neuroinflammation in a variety of neurological and psychiatric disorders.[2] A critical factor for its use in longitudinal studies and clinical trials is the reproducibility of its quantitative results.
A significant consideration in [11C]PBR28 studies is the genetic polymorphism (rs6971) in the TSPO gene, which affects the tracer's binding affinity. This leads to three distinct groups: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] Quantitative analysis of [11C]PBR28 uptake is generally not reliable in LABs due to the low signal.[1] Therefore, genotyping of subjects is a standard part of the experimental protocol.
Quantitative Reproducibility Data
The reproducibility of PET tracer binding is commonly assessed using test-retest studies, where the same subject is scanned twice within a short period. Key metrics include the test-retest variability (TRV) or absolute variability, and the intraclass correlation coefficient (ICC). The primary outcome measure for [11C]PBR28 is typically the total volume of distribution (VT), which reflects both specific and non-displaceable binding and is derived from kinetic modeling of the dynamic PET data.[3]
| Tracer | Key Parameter | Test-Retest Variability (Absolute %) | Intraclass Correlation Coefficient (ICC) | Brain Region(s) | Subject Population | Citation(s) |
| [11C]PBR28 | VT | 7 - 9% | Not Reported | Gray Matter, White Matter, MS Lesions | Multiple Sclerosis Patients & Healthy Controls | [4] |
| [11C]PBR28 | VT | 18.3 ± 12.7% | 0.90 - 0.94 | Gray Matter | Healthy Controls | [5] |
| [11C]PBR28 | VT | 15.9 ± 12.2% (same time of day scans) | Not Reported | Gray Matter | Healthy Controls | [5] |
| [11C]PBR28 | SUVRWB | -0.13 ± 2.47% | 0.83 | Cortical and Limbic Regions | Alzheimer's Disease Patients | [6] |
| [11C]PBR28 | SUV (unadjusted) | -1.24 ± 7.28% | 0.94 | Cortical and Limbic Regions | Alzheimer's Disease Patients | [6] |
| [11C]PBR28 | SUVRC | -3.98 ± 7.07% | 0.65 | Cortical and Limbic Regions | Alzheimer's Disease Patients | [6] |
VT: Total Volume of Distribution; SUVRWB: Standardized Uptake Value Ratio normalized to whole brain; SUV: Standardized Uptake Value; SUVRC: Standardized Uptake Value Ratio relative to cerebellar grey matter.
Comparison with Alternative Neuroinflammation PET Tracers
While [11C]PBR28 is a prominent TSPO tracer, several alternatives have been developed, each with its own characteristics. The field is also expanding to include tracers for other neuroinflammatory targets beyond TSPO.
Alternative TSPO Tracers:
-
First Generation: [11C]-(R)-PK11195 was the first widely used TSPO tracer but suffers from a low signal-to-noise ratio and high non-specific binding.[7][8]
-
Second Generation: Besides [11C]PBR28, this generation includes tracers like [11C]DAA1106, [11C]DPA713, and [18F]DPA-714, which were developed to improve upon the signal quality of the first generation.[7]
-
Third Generation: Tracers such as [18F]GE180 have been developed to address the binding sensitivity to the TSPO genetic polymorphism seen with second-generation tracers.[8]
Alternative Targets for Neuroinflammation Imaging:
-
Microglial-Specific Targets: P2Y12 receptor (P2Y12R), P2X7 receptor (P2X7R), and Colony-Stimulating Factor 1 Receptor (CSF1R) are being explored as more specific markers for microglia.[9][10]
-
Astrocyte-Specific Targets: Monoamine oxidase B (MAO-B) and the Imidazoline2 binding site (I2BS) are targets for imaging reactive astrocytes. Tracers for MAO-B are among the most advanced in clinical investigation for non-TSPO targets.[9][10]
-
Other Targets: The Cannabinoid Receptor 2 (CB2R) has also been investigated, though with some disappointing results in clinical studies.[9][10]
Experimental Protocol for [11C]PBR28 PET Imaging
A standardized protocol is crucial for ensuring the reproducibility of [11C]PBR28 PET scan results. Below is a summary of a typical experimental workflow.
Subject Screening and Preparation:
-
Informed Consent: Obtain written informed consent from all participants.
-
Medical History and Physical Examination: To ensure participant suitability.
-
TSPO Genotyping (rs6971): A blood sample is taken to determine if the subject is a high-affinity, mixed-affinity, or low-affinity binder. LABs are often excluded.[1]
-
Medication Review: Certain medications may interfere with TSPO binding and may need to be discontinued (B1498344) prior to the scan.[2]
-
Abstinence: Subjects are typically instructed to abstain from caffeine, alcohol, and nicotine (B1678760) for at least 24 hours before the scan.[2]
-
Fasting: A period of fasting may be required.
Radiotracer Administration and PET Scan Acquisition:
-
IV Line Placement: Intravenous lines are placed for radiotracer injection and, if required, arterial blood sampling.
-
Radiotracer Injection: An intravenous bolus injection of [11C]PBR28 is administered, with a typical radioactivity of 370-555 MBq (10-15 mCi).[2]
-
Dynamic PET Scan: A dynamic scan is acquired over a period of 90 to 120 minutes to capture the kinetic profile of the tracer.[2][4]
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are taken to generate a metabolite-corrected arterial input function, which is necessary for full kinetic modeling.[2]
-
Anatomical Imaging: A T1-weighted structural MRI is also acquired for co-registration and anatomical localization of the PET signal.[2]
Data Analysis:
-
Motion Correction: The dynamic PET images are corrected for any head motion during the scan.
-
PET-MRI Co-registration: The PET images are aligned with the subject's MRI.
-
Kinetic Modeling: Time-activity curves are generated for different brain regions. A two-tissue compartmental model (2TCM) is often used with the arterial input function to estimate the total volume of distribution (VT).[1]
-
Parametric Imaging: Voxel-by-voxel maps of VT can be generated.
-
Statistical Analysis: Comparison of VT between groups or conditions.
Visualizations
References
- 1. TPC - Analysis of [C-11]PBR28 [turkupetcentre.net]
- 2. benchchem.com [benchchem.com]
- 3. Accuracy and reliability of [11C]PBR28 specific binding estimated without the use of a reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Test-retest reproducibility of [(11)C]PBR28 binding to TSPO in healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. aithor.com [aithor.com]
Assessing the Translational Potential of RGH-1756: A Comparative Analysis
Budapest, Hungary - RGH-1756, a novel compound developed by Gedeon Richter Plc., has been identified as a selective dopamine (B1211576) D3 receptor antagonist. Preclinical investigations have explored its potential as an atypical antipsychotic and a cognitive enhancer. However, a comprehensive assessment of its translational potential is hampered by limited publicly available data, particularly regarding its in vivo efficacy and receptor binding profile in direct comparison to other D3 receptor antagonists. This guide provides a comparative overview of this compound against other relevant compounds, based on the available scientific literature, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic promise.
A significant challenge to the translational potential of this compound is the observation from positron emission tomography (PET) studies in monkeys that, despite a high affinity for the D3 receptor in laboratory tests, the radiolabeled form of the compound, [11C]this compound, demonstrated low specific binding in the brain.[1][2][3][4] This low in vivo target engagement could be a major obstacle for its therapeutic efficacy. The prevailing hypothesis for this discrepancy is not a lack of affinity but rather the low density of D3 receptors in the primate brain, requiring a radioligand with exceptionally high affinity for detection.[1]
Comparative Preclinical Efficacy
In this model, this compound demonstrated a significant attenuation of learning deficits induced by FG-7142, a compound that impairs learning and memory.[2] This suggests a potential cognition-enhancing effect for this compound. The study also included other D3 antagonists, allowing for a preliminary comparative assessment.
| Compound | Dose | Route of Administration | Effect on FG-7142-induced Learning Deficit |
| This compound | 1 mg/kg | p.o. | Significant attenuation[2] |
| SB-277011 | 24 mg/kg | p.o. | Significant attenuation[2] |
| U-99194A | 12 mg/kg | s.c. | Significant attenuation[2] |
| BP-897 (partial agonist) | 1 mg/kg | i.p. | Significant attenuation[2] |
Table 1: Comparative Efficacy of D3 Receptor Ligands in a Rat Water Labyrinth Model. This table summarizes the findings from the study by Laszy et al. (2005) on the effects of various dopamine D3 receptor ligands on learning deficits induced by FG-7142.
Receptor Binding Profile: A Data Gap
A critical component for assessing the translational potential of a neuropsychiatric drug candidate is its receptor binding profile, specifically its affinity (Ki or IC50 values) for the primary target and other relevant receptors. Unfortunately, specific quantitative in vitro binding data for this compound on dopamine D3, D2, and serotonin (B10506) 5-HT1A receptors are not available in the reviewed literature. While described as a "strong and selective antagonist activity on human D3 and less pronounced activity on human D2L and 5HT1A receptors", the lack of concrete values prevents a direct and meaningful comparison with other D3 receptor antagonists.
For context, a number of other D3 receptor antagonists have been characterized with detailed binding data:
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |
| Cariprazine | ~0.085 | ~0.49 | ~5.8 |
| F17464 | 0.16 | 12.1 | 75.6 |
| Blonanserin | ~0.5 | ~1.5 | ~3 |
| PF-4363467 | 3.1 | 692 | 223 |
Table 2: In Vitro Receptor Binding Affinities of Selected Dopamine D3 Receptor Antagonists. This table presents the binding affinities (Ki) of several D3 receptor antagonists for dopamine D3 and D2 receptors, highlighting their selectivity. Data for this compound is not currently available.
Dopamine D3 Receptor Signaling and Therapeutic Rationale
The dopamine D3 receptor is primarily expressed in limbic areas of the brain, which are associated with emotion, motivation, and cognition.[5][6] This distribution has led to the hypothesis that antagonizing D3 receptors could offer a novel therapeutic approach for schizophrenia and other neuropsychiatric disorders, potentially with a reduced risk of the motor side effects associated with D2 receptor blockade.[5][7][8] The development of D3-selective antagonists has been a significant challenge due to the high structural similarity between D3 and D2 receptors.[6][7][8]
Figure 1: Simplified Dopamine D3 Receptor Signaling Pathway. This diagram illustrates the canonical Gi-coupled signaling cascade initiated by dopamine binding to the D3 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This compound, as an antagonist, is hypothesized to block this pathway.
Experimental Protocols
Detailed experimental protocols for the preclinical studies involving this compound are not extensively reported in the available literature. However, based on the published abstracts, the following methodologies were employed:
HPLC/UV Method for Plasma Concentration Determination
An HPLC/UV method was developed and validated for the quantitative determination of this compound in dog and rat plasma, indicating its use in pharmacokinetic and bioavailability studies.[5]
-
Extraction: Liquid-liquid extraction with 1-chlorobutane.
-
Recovery: Approximately 90%.
-
Chromatography: Reversed-phase HPLC.
-
Column: Supelcosil-LC-18-DB (250*4.6 mm, 5 µm).
-
Eluent: Acetonitrile:methanol:0.2 molar ammonium-acetate (40:25:35).
-
Detection: UV at λ=254 nm.
-
Linear Range: 10 to 2000 ng/ml.
-
Lower Limit of Quantification (LLOQ): 10 ng/ml.
In Vivo Cognition Study (Water Labyrinth Test)
The study by Laszy et al. (2005) utilized a water labyrinth test in rats to assess the effects of this compound on learning and memory.
-
Animal Model: Rats.
-
Task: Swimming through a labyrinth system requiring correct directional turns at three choice-points.
-
Measurement: Number of errors recorded in three daily trials over three days.
-
Pharmacological Challenge: Learning deficit was induced by the administration of FG-7142.
-
Treatment: this compound was administered orally (p.o.).
Figure 2: Experimental Workflow for the Water Labyrinth Test. This flowchart outlines the key steps in the in vivo cognition study performed by Laszy et al. (2005) to evaluate the effects of this compound.
Conclusion
The available evidence suggests that this compound is a selective dopamine D3 receptor antagonist with potential cognition-enhancing properties. However, the low in vivo receptor occupancy observed in PET studies presents a significant translational challenge. Furthermore, the lack of publicly available quantitative in vitro binding data and in vivo efficacy studies in models of psychosis makes a direct comparison with other D3 antagonists difficult. To fully assess the translational potential of this compound, further studies are warranted to address these data gaps. Specifically, detailed pharmacological characterization and efficacy studies in relevant animal models would be crucial to determine if this compound offers a competitive advantage over other D3-targeting compounds in development.
References
- 1. Physico-chemical characterization of a novel group of dopamine D(3)/D(2) receptor ligands, potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor antagonists improve the learning performance in memory-impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Positron emission tomographic evaluation of the putative dopamine-D3 receptor ligand, [11C]this compound in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
RGH-1756: A Preclinical Dopamine D3 Receptor Antagonist with Limited Comparative Data
Budapest, Hungary - RGH-1756 is a selective dopamine (B1211576) D3 receptor antagonist developed by the Hungarian pharmaceutical company Gedeon Richter. While the compound has been utilized in preclinical research, particularly as a radioligand for Positron Emission Tomography (PET) imaging to study the dopamine D3 receptor system in the brain, there is a notable absence of publicly available clinical comparative studies evaluating its therapeutic efficacy and safety against other agents.[1] As such, a direct comparison of this compound with other drugs based on clinical trial data is not feasible at this time.
This review, therefore, provides a comparative overview of the drug class to which this compound belongs—dopamine D3 receptor antagonists and partial agonists—by examining data from compounds that have progressed further in clinical development. This approach offers valuable context for researchers and drug development professionals interested in the therapeutic potential of targeting the dopamine D3 receptor.
The Role of the Dopamine D3 Receptor
The dopamine D3 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including schizophrenia and substance use disorders.[2][3] D3 receptors are strategically located in brain regions associated with cognition, motivation, and emotion.[4] Unlike D2 receptors, which are the primary target of traditional antipsychotics, D3 receptors are not predominantly involved in motor control, suggesting that selective D3 receptor antagonists could offer a reduced risk of extrapyramidal side effects.[4]
The therapeutic rationale for D3 receptor antagonism is based on the hypothesis that blocking these receptors can modulate dopaminergic signaling in a way that is beneficial for conditions characterized by dopamine dysregulation. For instance, in schizophrenia, D3 receptor antagonism is thought to potentially improve negative symptoms and cognitive deficits.[5]
Comparative Landscape of Dopamine D2/D3 Receptor Partial Agonists
While clinical data on selective D3 antagonists is emerging, a more established class of drugs with significant D3 receptor activity is the dopamine D2/D3 receptor partial agonists. This class includes aripiprazole, brexpiprazole, and cariprazine, which are approved for the treatment of schizophrenia and/or bipolar disorder. These agents differ in their affinity for various receptors and their intrinsic activity at the D2 receptor.[6]
A key distinction among these partial agonists lies in their affinity for the D3 receptor. Cariprazine, for instance, exhibits the highest affinity for the D3 receptor and has the longest half-life.[6] The comparative tolerability of these agents has been reviewed, although direct head-to-head clinical trial data is limited.[6]
Below is a summary of key characteristics and tolerability profiles of these dopamine D2/D3 receptor partial agonists based on available data.
| Feature | Aripiprazole | Brexpiprazole | Cariprazine |
| Primary Indications | Schizophrenia, Bipolar I Disorder, Major Depressive Disorder (adjunct), Tourette's syndrome, Autistic disorder (irritability) | Schizophrenia, Major Depressive Disorder (adjunct) | Schizophrenia, Bipolar I Disorder (manic, mixed, and depressive episodes) |
| D3 Receptor Affinity | Moderate | High | Very High |
| D2 Receptor Activity | Partial Agonist | Partial Agonist (lower intrinsic activity than aripiprazole) | Partial Agonist |
| Common Adverse Effects | Akathisia, insomnia, nausea | Akathisia, weight gain | Akathisia, extrapyramidal symptoms, insomnia |
| Risk of Weight Gain | Low | Moderate | Low |
| Risk of Akathisia | Intermediate | Lowest among the three | Highest among the three |
| This table is a summary of general findings and not based on direct head-to-head comparative trials for all adverse effects.[6] |
Experimental Protocols for Assessing Dopamine Receptor Occupancy
The primary method for assessing the in-vivo binding of compounds like this compound to dopamine receptors is Positron Emission Tomography (PET). This technique allows for the visualization and quantification of receptor occupancy in the living brain.
Typical Experimental Protocol for a PET Study with a D3 Radioligand:
-
Subject Selection: Healthy volunteers or patients with the target disorder are recruited. Exclusion criteria often include neurological or psychiatric comorbidities, substance use, and contraindications to PET or MRI.
-
Radioligand Synthesis: The radioligand, such as [11C]this compound, is synthesized shortly before administration due to the short half-life of the carbon-11 (B1219553) isotope.
-
Imaging Procedure:
-
A baseline PET scan is performed to measure the initial density of the target receptors.
-
The subject is positioned in the PET scanner, and a transmission scan is often acquired for attenuation correction.
-
The radioligand is injected intravenously as a bolus.
-
Dynamic PET data are collected for a specified duration (e.g., 90-120 minutes).
-
Arterial blood sampling may be performed to measure the concentration of the radioligand in the plasma and its metabolites, which is used to calculate a more accurate measure of receptor binding.
-
-
Drug Administration and Follow-up Scans: To determine receptor occupancy, subjects are administered the investigational drug (e.g., a D3 receptor antagonist). After a certain period to allow for drug distribution, a second PET scan is performed with the same radioligand.
-
Data Analysis:
-
The PET images are reconstructed and co-registered with anatomical MRI scans for precise localization of brain regions of interest (e.g., striatum, substantia nigra, globus pallidus).
-
Time-activity curves are generated for each region of interest.
-
Binding potential (BP_ND) is calculated using kinetic modeling (e.g., the simplified reference tissue model), which reflects the density of available receptors.
-
Receptor occupancy is calculated as the percentage reduction in BP_ND after drug administration compared to the baseline scan.
-
This methodology was employed in studies evaluating the D3 receptor occupancy of blonanserin, which showed similar occupancy in D3-rich and D2-rich brain regions.[5]
Signaling Pathways and Experimental Workflows
The mechanism of action of dopamine D3 receptor antagonists involves the modulation of downstream signaling pathways. The following diagrams illustrate the conceptual signaling pathway of dopamine receptors and a typical workflow for a PET imaging study.
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for a PET receptor occupancy study.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 4. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
RGH-1756 proper disposal procedures
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Logistical Information for Handling RGH-1756
This document provides crucial safety protocols and logistical guidance for the handling and disposal of the novel compound RGH-1756. Given that specific public data for this compound is not available, this guide is based on best practices for handling new chemical entities in a research and development environment. The information presented is synthesized from safety data sheets of analogous chemical products and is intended to provide a robust framework for safe laboratory operations.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to mitigate potential hazards such as skin and eye irritation, inhalation toxicity, and unknown allergic reactions.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Local exhaust ventilation may be necessary to control airborne contaminants.
Personal Protective Equipment (PPE): A multi-layered PPE approach is essential to ensure personnel safety. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Apron | Respiratory Protection |
| Weighing/Prepping | Nitrile or neoprene gloves | Safety glasses with side shields | Flame-resistant lab coat | N95 respirator or higher |
| In-solution Work | Chemically resistant gloves | Chemical splash goggles | Chemically resistant apron over lab coat | In case of insufficient ventilation, use a suitable respirator |
| Heating/Refluxing | Insulated, chemically resistant gloves | Face shield over goggles | Flame-resistant, chemically resistant apron | As required by ventilation assessment |
| Waste Disposal | Heavy-duty nitrile gloves | Chemical splash goggles | Chemically resistant apron | As required by waste handling protocol |
Hygiene Measures:
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Always wash hands thoroughly after handling the product.[1]
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1]
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety and experimental integrity when working with a new compound like this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles and blades must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Toxic," "Flammable").
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Observe all federal, state, and local environmental regulations.
Hypothetical Signaling Pathway for this compound
In a drug development context, this compound might be investigated for its effect on a specific cellular signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be a target for such a compound.
Quantitative Data Summary
The following table summarizes the type of quantitative data that would typically be found in a Material Safety Data Sheet (MSDS) for a chemical compound. The values provided are for illustrative purposes.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 175-180 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in DMSO, sparingly in water |
| LD50 (Oral, Rat) | >2000 mg/kg (estimated) |
| Flash Point | Not applicable |
| Autoignition Temperature | Not determined |
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's safety committee before any work with this compound begins. These protocols should include, at a minimum:
-
Risk Assessment: A thorough assessment of the potential hazards associated with this compound and the experimental procedures.
-
Standard Operating Procedures (SOPs): Step-by-step instructions for all procedures involving this compound, including preparation of stock solutions, execution of reactions, and purification methods.
-
Emergency Procedures: Detailed instructions for responding to spills, exposures, and other emergencies. This should include the location of safety showers, eyewash stations, and spill kits.
-
Training: Documentation of training for all personnel involved in handling this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound and other novel compounds in a safe and responsible manner, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
